molecular formula C20H13F6N3O2S B12411624 (Rac)-Monepantel-d5

(Rac)-Monepantel-d5

货号: B12411624
分子量: 478.4 g/mol
InChI 键: WTERNLDOAPYGJD-JIZANVDTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-Monepantel-d5 is a useful research compound. Its molecular formula is C20H13F6N3O2S and its molecular weight is 478.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H13F6N3O2S

分子量

478.4 g/mol

IUPAC 名称

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfanyl)benzamide

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2

InChI 键

WTERNLDOAPYGJD-JIZANVDTSA-N

手性 SMILES

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

规范 SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (Rac)-Monepantel-d5 in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monepantel (MPL), the first approved member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly those resistant to older drug classes.[1][2][3] Its deuterated analog, (Rac)-Monepantel-d5, is primarily utilized as an internal standard for pharmacokinetic studies due to the analytical advantages conferred by deuterium labeling.[4] The fundamental mechanism of action is identical to that of the parent compound. This guide provides a detailed technical overview of monepantel's molecular mechanism, its interaction with the target receptor, the resulting physiological effects on the nematode, and the rationale for its deuterated form. It also includes summaries of quantitative data and detailed experimental protocols for key assays.

Introduction to Monepantel and this compound

Monepantel is a synthetic compound developed to combat the widespread emergence of resistance in parasitic nematodes of livestock to the three main classes of anthelmintics: benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1] It exhibits broad-spectrum efficacy against both larval and adult stages of major gastrointestinal nematodes in sheep and cattle.

This compound is a stable isotope-labeled version of monepantel. The "Rac" prefix indicates it is a racemic mixture, while "d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling does not alter the core pharmacological activity but provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry in metabolism and pharmacokinetic studies.

Core Mechanism of Action

The primary molecular target of monepantel is a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily. In the model organism Caenorhabditis elegans, this receptor is known as ACR-23, while in the economically significant parasite Haemonchus contortus, the homologous receptor is designated MPTL-1. These receptors are ligand-gated ion channels that are absent in mammals, which accounts for monepantel's high selectivity and excellent safety profile in host animals.

Molecular Interaction with the MPTL-1/ACR-23 Receptor

Monepantel functions as a positive allosteric modulator of the MPTL-1/ACR-23 receptor. Recent cryo-electron microscopy studies have revealed the precise binding site.

  • Allosteric Binding: Unlike the natural ligand, acetylcholine (or choline), which binds at the interface between subunits in the extracellular domain, monepantel binds to an allosteric site located within the transmembrane domain of the receptor, at the interface between adjacent subunits.

  • Channel Gating: Upon binding, monepantel "wedges" into a cleft between the transmembrane helices of neighboring subunits. This conformational change forces the ion channel to open. Critically, the channel becomes locked in this open state and is unable to close.

  • Ion Influx: The persistently open channel leads to an uncontrolled influx of cations (primarily sodium and to a lesser extent, calcium) into the nematode's muscle cells.

Physiological Consequences in the Nematode

The uncontrolled ion influx triggers a cascade of physiological events culminating in the death of the parasite:

  • Depolarization: The massive influx of positive ions causes a sustained depolarization of the muscle cell membrane.

  • Spastic Paralysis: This persistent depolarization leads to hypercontraction of the body wall muscles, resulting in spastic paralysis of the nematode.

  • Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled.

It is important to note that while this is the primary mechanism, some studies suggest the mode of action can be complex, potentially involving other nAChR subtypes where monepantel may act as an antagonist.

Role of Deuteration: this compound

Deuterium labeling is a common strategy in drug development and research, primarily for pharmacokinetic analysis. The substitution of hydrogen with deuterium creates a heavier, more stable molecule.

  • Metabolic Stability: The primary reason for creating deuterated analogs is to alter the rate of metabolism. C-D bonds are stronger than C-H bonds, which can slow down metabolic processes that involve breaking these bonds (the "kinetic isotope effect").

  • Analytical Standard: this compound serves as an ideal internal standard for bioanalytical assays (e.g., LC-MS/MS). When analyzing samples (blood, plasma, tissues), a known quantity of the deuterated compound is added. It behaves almost identically to the non-labeled drug during sample extraction and ionization but is distinguishable by its higher mass. This allows for precise quantification of the parent drug, correcting for any sample loss during processing.

The mechanism of anthelmintic action of Monepantel-d5 is not different from that of Monepantel; its utility is in the laboratory.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacology of monepantel.

Table 1: In Vitro and In Vivo Efficacy of Monepantel

Parameter Nematode Species Value/Result Reference(s)
In Vitro EC50 C. elegans (ACR-23 activation) 2.13 µM
In Vivo Efficacy H. contortus (multi-resistant) 99.9% reduction
In Vivo Efficacy T. colubriformis (multi-resistant) 99.9% reduction
In Vivo Efficacy A. ceylanicum (in hamsters) 100% worm burden reduction @ 10 mg/kg
In Vivo Efficacy N. americanus (in hamsters) 58.3% worm burden reduction @ 10 mg/kg
Oral Dose (Sheep) Various GI Nematodes 2.5 mg/kg for >96% efficacy

| Oral Dose (Cattle) | Various GI Nematodes | 5.0 mg/kg for efficacy | |

Table 2: Pharmacokinetic Parameters of Monepantel and its Active Metabolite in Sheep

Parameter Monepantel Monepantel Sulfone (Active Metabolite) Reference(s)
Mean Residence Time 4.9 h 111 h
Total Body Clearance 1.49 L/(kg·h) 0.28 L/(kg·h)
Volume of Distribution 7.4 L/kg 31.2 L/kg

| Oral Bioavailability | 31% | ~94% (relative to IV dose of MPL) | |

Note: After oral administration, monepantel is rapidly metabolized to monepantel sulfone, which is also anthelmintically active and is the predominant chemical entity in the blood.

Detailed Experimental Protocols

Protocol: Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This protocol is fundamental for directly studying the interaction of monepantel with its target receptor.

  • Preparation of cRNA: The cDNA encoding the nematode receptor subunits (e.g., H. contortus DEG-3 and DES-2) are subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid templates.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog. The follicular cell layer is removed by incubation with collagenase.

  • cRNA Injection: A defined amount of cRNA for the receptor subunits (e.g., 10-50 ng) is injected into the cytoplasm of Stage V-VI oocytes using a microinjector. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp (TEVC) Electrophysiology:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The agonist (e.g., choline) is applied via the perfusion system to elicit an inward current.

    • To test monepantel's effect, the drug is co-applied with the agonist or pre-applied before the agonist.

  • Data Analysis: The resulting currents are recorded and analyzed to determine parameters like EC₅₀ (concentration for half-maximal effect), potentiation, or inhibition.

Protocol: Fecal Egg Count Reduction Test (FECRT) for In Vivo Efficacy

The FECRT is the standard in vivo method for assessing anthelmintic efficacy and detecting resistance.

  • Animal Selection: A group of naturally infected animals (e.g., sheep) with a sufficient level of nematode infection (e.g., >200 eggs per gram of feces) is selected.

  • Group Allocation: Animals are randomly allocated to a treatment group (receiving monepantel) and a control group (untreated).

  • Pre-Treatment Sampling (Day 0): Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC).

  • Treatment: The treatment group is dosed orally with monepantel at the recommended dose (e.g., 2.5 mg/kg). The control group receives a placebo or no treatment.

  • Post-Treatment Sampling (Day 10-14): Fecal samples are collected again from all animals.

  • Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for all samples using a standardized method (e.g., modified McMaster technique).

  • Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula:

    • Efficacy (%) = [1 - (Mean FEC of Treatment Group / Mean FEC of Control Group)] x 100

    • Resistance is suspected if the efficacy is less than 95% and the lower 95% confidence interval is below 90%.

Visualizations: Pathways and Workflows

Signaling Pathway of Monepantel Action

Monepantel_Mechanism MPL Monepantel Receptor MPTL-1 / ACR-23 Receptor (Closed) MPL->Receptor Binds to allosteric transmembrane site Receptor_Open MPTL-1 / ACR-23 Receptor (Open/Locked) Receptor->Receptor_Open Induces conformational change Ion_Influx Uncontrolled Cation (Na+, Ca2+) Influx Receptor_Open->Ion_Influx Channel permanently open Depolarization Sustained Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Muscle Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Molecular mechanism of Monepantel leading to nematode paralysis.

Experimental Workflow for FECRT

FECRT_Workflow Start Select Infected Animal Cohort Day0 Day 0: Collect Pre-Treatment Fecal Samples (FEC) Start->Day0 Split Randomly Allocate to Control & Treatment Groups Day0->Split Treat Administer Monepantel (Treatment Group) Split->Treat NoTreat Administer Placebo (Control Group) Split->NoTreat Day14 Day 10-14: Collect Post-Treatment Fecal Samples (FEC) Treat->Day14 NoTreat->Day14 Analysis Calculate Mean FEC for each group Day14->Analysis End Calculate % Efficacy [1 - (T/C)] * 100 Analysis->End

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Conclusion

The mechanism of action of monepantel, through the allosteric modulation of a nematode-specific nAChR, provides a clear basis for its efficacy and host safety. It represents a critical tool for managing parasitic infections, especially in the context of multi-drug resistance. The deuterated analog, this compound, while pharmacologically identical, is an indispensable tool for the precise pharmacokinetic analysis required in modern drug development and monitoring. A thorough understanding of this mechanism, supported by robust experimental data, is essential for its responsible use and for the future development of novel anthelmintics.

References

(Rac)-Monepantel-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Monepantel-d5 , a deuterated isotopologue of the anthelmintic drug Monepantel, serves as a critical tool in the precise quantitative analysis of Monepantel and its metabolites. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary application as an internal standard in pharmacokinetic and metabolic studies, complete with experimental protocols and a visualization of the parent compound's mechanism of action.

Core Application: Internal Standard for Bioanalytical Methods

This compound is predominantly utilized as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical properties are nearly identical to that of Monepantel, but its increased mass due to the five deuterium atoms allows for its differentiation in a mass spectrometer. This makes it an invaluable tool for accurate quantification in complex biological matrices. The use of a deuterated internal standard helps to correct for variability during sample preparation and potential matrix effects during analysis.[1]

This stable isotope-labeled compound is essential for a variety of research applications, including:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Monepantel in animal models.

  • Metabolic Profiling: To identify and quantify metabolites of Monepantel in biological samples.

  • Bioanalytical Method Validation: To ensure the accuracy, precision, and robustness of analytical methods for Monepantel quantification.[2]

  • Tracer Studies: To follow the metabolic fate of Monepantel within a biological system.[1]

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Monepantel and its primary active metabolite, Monepantel Sulphone, from studies in sheep and cattle. These studies have relied on sensitive bioanalytical methods where a deuterated internal standard like this compound is crucial for generating reliable data.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulphone in Sheep Following a Single Oral Administration.

ParameterMonepantelMonepantel Sulphone
Tmax (hours) 2424
Cmax (ng/mL) 30.3 ± 4.631.8 ± 5.4
AUC₀-∞ (ng·h/mL) 3651 ± 72111571 ± 3600
MRT (hours) 127.47 ± 43.14170.3 ± 47.15

Data adapted from a pharmacokinetic study in sheep.[3]

Table 2: Residue Depletion of Monepantel Sulphone in Bovine Tissues Following Oral Administration.

TissueDay 4 (µg/kg)Day 7 (µg/kg)Day 10 (µg/kg)Day 13 (µg/kg)
Subcutaneous Fat 4110---
Renal Fat 4680---
Liver 1090---
Kidney 478---
Muscle 231---

Data represents maximum observed residues from a study in cattle.

Experimental Protocols

While specific protocols can vary between laboratories, the following sections provide detailed, representative methodologies for the use of this compound as an internal standard in a typical pharmacokinetic study.

Protocol 1: Sample Preparation from Plasma

This protocol outlines a common protein precipitation method for extracting Monepantel and its metabolites from plasma samples.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, quality control, or unknown).

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to each tube. The concentration of the internal standard should be consistent across all samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

  • Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This section provides a general set of conditions for the chromatographic separation and mass spectrometric detection of Monepantel and this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes) is typically used to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Monepantel and this compound need to be optimized. For example:

      • Monepantel: [M+H]+ → fragment ion

      • This compound: [M+D]+ → fragment ion

Mechanism of Action of Monepantel: Signaling Pathway

Monepantel exerts its anthelmintic effect by targeting a specific class of nicotinic acetylcholine receptors (nAChRs) found only in nematodes, particularly the DEG-3/DES-2 subfamily. In the model organism Caenorhabditis elegans, the receptor ACR-23 has been identified as a key target. Monepantel acts as a positive allosteric modulator of these receptors. This leads to an uncontrolled influx of ions into the muscle cells of the nematode, causing persistent depolarization, spastic paralysis, and ultimately, the expulsion of the parasite from the host.

Monepantel_Signaling_Pathway cluster_nematode Nematode Neuromuscular Junction Monepantel Monepantel nAChR Nematode-Specific nAChR (e.g., ACR-23) Monepantel->nAChR Positive Allosteric Modulation IonChannel Ion Channel Opening nAChR->IonChannel IonInflux Uncontrolled Ion Influx (Na+, Ca2+) IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Monepantel's mechanism of action in nematodes.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

PK_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Dosing Animal Dosing with Monepantel Sampling Biological Sample Collection (e.g., Plasma) at Time Points Dosing->Sampling Spiking Spiking with this compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification (Analyte/IS Ratio) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Typical workflow for a pharmacokinetic study.

References

(Rac)-Monepantel-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Monepantel-d5 is the deuterated form of Monepantel, a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Compound Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2747918-33-6[1][2]
Molecular Weight 478.42 g/mol [1][2]
Molecular Formula C₂₀H₈D₅F₆N₃O₂S[1]
Appearance White to off-white solid
Synonyms N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)thio)benzamide

Mechanism of Action & Signaling Pathways

Monepantel exhibits a dual mechanism of action, targeting distinct pathways in nematodes and mammalian cancer cells.

Anthelmintic Action via Nematode Nicotinic Acetylcholine Receptors (nAChRs)

In nematodes, Monepantel acts as a positive allosteric modulator of a specific subclass of nicotinic acetylcholine receptors (nAChRs), namely the DEG-3/DES-2 channels. This interaction leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and eventual death of the parasite. This mode of action is unique compared to other anthelmintic classes, making Monepantel effective against multi-drug resistant nematode strains.

Nematode_nAChR_Signaling_Pathway nAChR nAChR (DEG-3/DES-2) IonChannel Ion Channel (Open) nAChR->IonChannel Ions Ion Influx (e.g., Na+, Ca2+) Monepantel This compound Monepantel->nAChR Paralysis Spastic Paralysis & Death Ions->Paralysis Leads to

Monepantel's anthelmintic mechanism of action.
Anticancer Activity via mTOR Pathway Inhibition

In addition to its anthelmintic properties, Monepantel has demonstrated anticancer activity, particularly in ovarian cancer models. It functions by inhibiting the mammalian Target of Rapamycin (mTOR) signaling pathway. Specifically, Monepantel suppresses the phosphorylation of mTOR and its key downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1). This disruption leads to the induction of autophagy and inhibition of tumor cell growth and proliferation.

mTOR_Signaling_Pathway Monepantel This compound mTOR mTOR Monepantel->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K _4EBP1 4EBP1 mTOR->_4EBP1 Autophagy Autophagy mTOR->Autophagy Growth Cell Growth & Proliferation p70S6K->Growth _4EBP1->Growth

Monepantel's inhibition of the mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of Monepantel.

In Vivo Anticancer Efficacy Studies
  • Model: Female nude mice with subcutaneous OVCAR-3 (human ovarian cancer cell line) xenografts.

  • Treatment: Monepantel (MPL) was administered via intraperitoneal (IP) injection.

  • Dosage: Mice were treated with 25 mg/kg and 50 mg/kg doses of MPL.

  • Frequency: Dosing was performed three times weekly for a duration of two weeks.

  • Endpoints: Tumor volume and weight were measured to assess efficacy. Western blotting was used to analyze the expression and phosphorylation status of proteins in the mTOR pathway (mTOR, p70S6K, 4EBP1) within tumor tissues.

In Vitro Autophagy and Cytotoxicity Assays
  • Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-3, A2780).

  • Treatment: Cells were cultured in the presence of varying concentrations of Monepantel (typically 10 µM and 25 µM).

  • Duration: Experiments were conducted over a 72-hour period.

  • Methodologies:

    • Autophagy Detection: Acridine orange staining was used to detect the formation of acidic vesicular organelles, a hallmark of autophagy. Western blotting and ELISA were employed to measure the expression of autophagy markers like LC3B and SQSTM1/p62, as well as key proteins in the mTOR pathway.

    • Cytotoxicity and Apoptosis: Cell viability was assessed, and apoptosis was investigated through caspase activity assays, DNA laddering, and Annexin-V staining.

Electrophysiological Analysis of Nematode nAChRs
  • Expression System: Xenopus laevis oocytes were used as a heterologous expression system for nematode nAChRs.

  • Receptors Studied: Receptors from Haemonchus contortus (e.g., Hco-DEG-3/DES-2) were expressed to study the direct interaction with Monepantel.

  • Methodology: Two-electrode voltage-clamp electrophysiology was used to measure ion currents across the oocyte membrane in response to acetylcholine (the natural agonist) with and without the presence of Monepantel.

  • Findings: These experiments demonstrated that while Monepantel did not activate the channels directly, it significantly potentiated the currents induced by choline, confirming its role as a positive allosteric modulator.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_electro Electrophysiology Xenograft Ovarian Cancer Xenograft in Mice Treatment_vivo MPL Treatment (25 & 50 mg/kg, IP) Xenograft->Treatment_vivo Analysis_vivo Tumor Measurement & Western Blot (mTOR pathway) Treatment_vivo->Analysis_vivo CellCulture Ovarian Cancer Cell Lines Treatment_vitro MPL Treatment (10 & 25 µM) CellCulture->Treatment_vitro Analysis_vitro Autophagy & Apoptosis Assays (AO Staining, Western Blot) Treatment_vitro->Analysis_vitro Oocyte Xenopus Oocytes expressing nematode nAChRs Treatment_electro Co-application of ACh & Monepantel Oocyte->Treatment_electro Analysis_electro Voltage-Clamp Measurement of Ion Currents Treatment_electro->Analysis_electro

References

The Pharmacological Profile of Deuterated Monepantel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated monepantel. While direct experimental data on deuterated monepantel is limited in publicly available literature, this document synthesizes the well-established pharmacology of monepantel with the known principles of drug deuteration to project the likely characteristics of its deuterated analogue. This guide covers the mechanism of action, predicted pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anthelmintic agents.

Introduction to Monepantel and the Rationale for Deuteration

Monepantel is a broad-spectrum anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of drugs, effective against gastrointestinal nematodes, including those resistant to other major anthelmintic classes.[1][2][3] It is used in veterinary medicine, particularly for sheep and cattle.[1] The selective toxicity of monepantel towards nematodes is attributed to its unique mechanism of action, targeting a nematode-specific ion channel.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased exposure, and potentially a more favorable dosing regimen. The existence of research-grade deuterated monepantel, such as (Rac)-Monepantel-d5, suggests interest in exploring these potential benefits.

Mechanism of Action

Monepantel and, by extension, its deuterated form, exert their anthelmintic effect by acting as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit of the DEG-3 subfamily, specifically the MPTL-1 receptor. This receptor is absent in mammals, which accounts for the high safety index of the drug.

The binding of monepantel to the MPTL-1 receptor leads to an uncontrolled influx of ions, causing persistent muscle cell depolarization. This results in spastic paralysis of the nematode, followed by its expulsion from the host's gastrointestinal tract. While low concentrations of monepantel act as a positive allosteric modulator, higher concentrations can act as a direct agonist of the receptor.

The following diagram illustrates the proposed signaling pathway for monepantel's mechanism of action.

Monepantel_Mechanism_of_Action monepantel Monepantel receptor Nematode-specific nAChR (DEG-3/MPTL-1) monepantel->receptor Binds to channel Ion Channel Opening receptor->channel Activates influx Uncontrolled Ion Influx channel->influx depolarization Muscle Cell Depolarization influx->depolarization paralysis Spastic Paralysis depolarization->paralysis expulsion Nematode Expulsion paralysis->expulsion

Caption: Proposed signaling pathway of monepantel. (Within 100 characters)

Pharmacokinetics: A Comparative Profile

The pharmacokinetic profile of deuterated monepantel is anticipated to differ from the parent compound primarily in its metabolic stability. Monepantel is rapidly metabolized in vivo to monepantel sulfone, which is also an active anthelmintic.

Predicted Effects of Deuteration

Deuteration at sites of metabolic oxidation is expected to slow down the conversion of monepantel to its metabolites, including monepantel sulfone. This could lead to:

  • Increased Half-Life: A longer persistence of the parent drug and its active metabolite in the systemic circulation.

  • Higher Cmax and AUC: Increased peak plasma concentrations and overall drug exposure.

  • Reduced Metabolic Load: A potential decrease in the formation of other minor metabolites.

The following tables summarize the known pharmacokinetic parameters of monepantel in sheep and cattle, which serve as a baseline for predicting the effects of deuteration.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Oral Administration)

ParameterMonepantelMonepantel SulfoneReference
Tmax (hours) 1624
Cmax (ng/mL) 17.994.3
AUC (ng.h/mL) 67111125
Bioavailability 31%-

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Calves (Oral Administration)

ParameterMonepantelMonepantel SulfoneReference
Tmax (hours) 841.3
Cmax (ng/mL) 21.596.8
AUC (ng.h/mL) 217410242

Experimental Protocols

The evaluation of the pharmacological profile of deuterated monepantel would likely follow established methodologies for anthelmintic drug development.

In Vitro Efficacy Assessment
  • Objective: To determine the intrinsic activity of deuterated monepantel against various nematode species.

  • Methodology:

    • Culturing of nematode larvae (e.g., Haemonchus contortus, Trichostrongylus colubriformis).

    • Exposure of larvae to serial dilutions of deuterated monepantel and the parent compound.

    • Assessment of larval motility or survival after a defined incubation period (e.g., 24-48 hours).

    • Calculation of IC50 values (the concentration of drug that inhibits 50% of larval motility/survival).

Pharmacokinetic Studies in Target Animals (e.g., Sheep)
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of deuterated monepantel.

  • Methodology:

    • Administration of a single oral dose of deuterated monepantel to a cohort of healthy sheep.

    • Collection of blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-dosing.

    • Separation of plasma from blood samples.

    • Extraction of deuterated monepantel and its metabolites from plasma.

    • Quantification of the analytes using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic modeling of the concentration-time data to determine key parameters (Cmax, Tmax, AUC, half-life).

The following diagram illustrates a typical experimental workflow for evaluating a novel anthelmintic compound.

Anthelmintic_Drug_Development_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development in_vitro In Vitro Efficacy (Larval Motility Assay) pk_studies Pharmacokinetic Studies (Target Animal) in_vitro->pk_studies tox_studies Toxicology Studies (Rodent Models) pk_studies->tox_studies dose_finding Dose-Finding Studies tox_studies->dose_finding field_trials Field Efficacy Trials dose_finding->field_trials safety_trials Safety and Tolerance Trials field_trials->safety_trials

Caption: Experimental workflow for anthelmintic drug development. (Within 100 characters)

Conclusion

While direct experimental data on the pharmacological profile of deuterated monepantel is not yet widely available, a strong predictive framework can be established based on the known properties of monepantel and the principles of deuteration. Deuterated monepantel is expected to retain the novel mechanism of action of the parent compound while potentially exhibiting an improved pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological characteristics of this promising new chemical entity and to determine its potential advantages as a next-generation anthelmintic.

References

An In-depth Technical Guide to (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (Rac)-Monepantel-d5, a deuterated isotopologue of Monepantel, for researchers, scientists, and drug development professionals. While this document focuses on the deuterated form, the majority of the biological and mechanistic data presented is derived from studies on the non-deuterated parent compound, Monepantel. This compound is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1]

Chemical and Physical Properties

This compound is a deuterium-labeled version of Monepantel, an anthelmintic drug belonging to the amino-acetonitrile derivative (AAD) class.[1] The deuteration is intended to facilitate its use in analytical methods such as mass spectrometry.

PropertyValue
Chemical Name N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)thio)benzamide[2]
Molecular Formula C₂₀H₈D₅F₆N₃O₂S[1]
Molecular Weight 478.42 g/mol [1]
Appearance White to off-white solid
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.
Purity >99%
Vapor Pressure (Monepantel) 2.8 x 10⁻⁹ Pa at 25°C

Safety Data

A Safety Data Sheet (SDS) for this compound is available from suppliers. Standard safe handling procedures for chemical reagents should be followed. This includes the use of personal protective equipment such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area with water and seek medical advice if irritation persists.

Mechanism of Action

Monepantel exerts its anthelmintic effect through a novel mechanism of action that is distinct from other classes of anthelmintics. This unique mode of action makes it effective against nematode strains that have developed resistance to other drugs.

The primary target of Monepantel is a nematode-specific clade of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily, including the MPTL-1 receptor in Haemonchus contortus and its homolog ACR-23 in Caenorhabditis elegans. Monepantel acts as a positive allosteric modulator at nanomolar concentrations and a direct agonist at higher concentrations. This interaction leads to the irreversible opening of the ion channel, resulting in an uncontrolled influx of ions and depolarization of muscle cells. This ultimately causes spastic paralysis and death of the nematode.

In addition to its anthelmintic properties, Monepantel has been investigated for its potential anticancer activity. Studies have shown that it can induce autophagy in human ovarian cancer cells by disrupting the mTOR/p70S6K signaling pathway.

Monepantel's Anthelmintic Mechanism of Action

Monepantel Monepantel nAChR Nematode-specific Nicotinic Acetylcholine Receptor (e.g., MPTL-1, ACR-23) Monepantel->nAChR Binds as positive allosteric modulator or direct agonist IonChannel Irreversible Channel Opening nAChR->IonChannel IonInflux Uncontrolled Ion Influx IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Signaling pathway of Monepantel's anthelmintic action.

Monepantel's Potential Anticancer Signaling Pathway

Monepantel Monepantel mTOR mTOR Pathway Monepantel->mTOR Disrupts Autophagy Induction of Autophagy Monepantel->Autophagy Induces p70S6K p70S6K mTOR->p70S6K Inhibits mTOR->Autophagy Inhibits p70S6K->Autophagy Inhibits CancerCellDeath Cancer Cell Death Autophagy->CancerCellDeath Monepantel Monepantel Metabolism Rapid Metabolism (Oxidation) Monepantel->Metabolism MonepantelSulfone Monepantel Sulfone (Active Metabolite) Metabolism->MonepantelSulfone Elimination Excretion (Primarily Fecal) MonepantelSulfone->Elimination Infection Infection of Animal Model with Nematodes Treatment Oral Administration of Monepantel or Control Infection->Treatment Monitoring Monitoring of Animal Health and Collection of Feces Treatment->Monitoring Necropsy Necropsy at a Defined Time Point Monitoring->Necropsy WormCount Quantification of Remaining Worms in the Gastrointestinal Tract Necropsy->WormCount Analysis Calculation of Worm Burden Reduction and Efficacy WormCount->Analysis

References

A Comparative Analysis of Racemic and Enantiopure Monepantel-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel, a novel amino-acetonitrile derivative (AAD), represents a significant advancement in anthelmintic therapy, particularly in the face of widespread resistance to older drug classes. As a chiral molecule, it exists as two enantiomers, with the (S)-enantiomer exhibiting potent anthelmintic activity. This technical guide provides an in-depth comparison of racemic Monepantel and its enantiopure (S)-form, with a focus on their efficacy, mechanism of action, and analytical considerations. Furthermore, it addresses the role of deuterated Monepantel (Monepantel-d5) as a critical tool in pharmacokinetic and bioanalytical studies. This document synthesizes key data, outlines detailed experimental protocols, and presents visual representations of signaling pathways and workflows to support researchers and drug development professionals in the ongoing study and application of this important compound.

Introduction

The rise of anthelmintic resistance in gastrointestinal nematodes of livestock poses a significant threat to animal health and agricultural productivity globally.[1] The introduction of the amino-acetonitrile derivative (AAD) class of anthelmintics, with Monepantel as its first commercialized member, offered a new mode of action to combat resistant parasite strains.[1][2] Monepantel contains a single chiral center, leading to the existence of (S)- and (R)-enantiomers. Early research quickly established that the anthelmintic activity resides almost exclusively in the (S)-enantiomer.[3] This guide delves into the technical details comparing the racemic mixture with the enantiopure active isomer. Additionally, it explores the application of Monepantel-d5, a deuterated analog, which serves as an indispensable internal standard for accurate quantification in biological matrices.[4]

Efficacy: Racemic Mixture vs. Enantiopure Monepantel

Initial studies with amino-acetonitrile derivatives evaluated both racemic mixtures and their separated enantiomers. A pivotal study demonstrated that while the racemic mixture of a Monepantel precursor (AAD 96) was effective, the (S)-enantiomer (AAD 1566, Monepantel) showed significantly higher activity, while the (R)-enantiomer was inactive.

Table 1: Comparative Efficacy of Racemic vs. Enantiopure Monepantel Precursors against Resistant Haemonchus contortus in Gerbils

CompoundDose (mg/kg)RouteEfficacy (%)
Racemic (AAD 96)1Oral84-100
Racemic (AAD 96)1Subcutaneous84-100
(S)-enantiomer (Monepantel)1Oral99-100
(S)-enantiomer (Monepantel)1Subcutaneous99-100
(R)-enantiomer1OralNo Activity
(R)-enantiomer1SubcutaneousNo Activity

Data synthesized from Kaminsky et al. (2008).

The superior efficacy of the enantiopure (S)-Monepantel led to its development as the commercial product.

Mechanism of Action: Targeting the Nematode-Specific MPTL-1 Receptor

Monepantel exerts its anthelmintic effect through a novel mechanism of action, targeting a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit belonging to the DEG-3 family. This receptor is designated as MPTL-1 in Haemonchus contortus. The exclusivity of this receptor to nematodes explains the high safety profile of Monepantel in mammals.

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1 receptor. This interaction leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. The subsequent depolarization of muscle cells causes spastic paralysis and ultimately, the death of the nematode.

Monepantel Monepantel ((S)-enantiomer) MPTL1 MPTL-1 Receptor (Nematode-specific nAChR) Monepantel->MPTL1 Binds as positive allosteric modulator/agonist IonChannel Ion Channel Opening (Irreversible) MPTL1->IonChannel Activates IonInflux Uncontrolled Ion Influx (Na+, K+) IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Signaling pathway of Monepantel's anthelmintic action.

The Role of Monepantel-d5 in Bioanalysis

Monepantel-d5 is a deuterated analog of Monepantel, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification BiologicalSample Biological Sample (e.g., Plasma, Milk) Add_IS Spike with Monepantel-d5 (IS) BiologicalSample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS PeakAreaRatio Calculate Peak Area Ratio (Monepantel / Monepantel-d5) MS->PeakAreaRatio CalibrationCurve Compare to Calibration Curve PeakAreaRatio->CalibrationCurve Concentration Determine Monepantel Concentration CalibrationCurve->Concentration

References

Methodological & Application

Application Notes and Protocols for the Quantification of Monepantel using (Rac)-Monepantel-d5 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel is a potent anthelmintic agent belonging to the class of amino-acetonitrile derivatives (AADs). It is effective against a wide range of gastrointestinal nematodes, including those resistant to other classes of anthelmintics. Accurate quantification of Monepantel in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies. The use of a stable isotope-labeled internal standard, such as (Rac)-Monepantel-d5, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision of the analytical method.[1][2][3][4]

These application notes provide a detailed protocol for the quantitative analysis of Monepantel in biological matrices, specifically plasma, using this compound as an internal standard. The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Mechanism of Action Signaling Pathway

Monepantel exerts its anthelmintic effect by acting as a positive allosteric modulator of nematode-specific nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor, which is part of the DEG-3 subfamily of nAChRs. This receptor is absent in mammals, which contributes to the low toxicity of Monepantel in host animals. The binding of Monepantel to the MPTL-1 receptor leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. This influx causes depolarization of the muscle cells, leading to spastic paralysis of the nematode and its subsequent expulsion from the host.

Monepantel_Mechanism_of_Action cluster_nematode Nematode Muscle Cell Monepantel Monepantel nAChR MPTL-1 nAChR (DEG-3 Subfamily) Monepantel->nAChR Binds to receptor Channel_Open Irreversible Channel Opening nAChR->Channel_Open Induces Ion_Influx Uncontrolled Ion Influx Channel_Open->Ion_Influx Allows Depolarization Muscle Cell Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Mechanism of action of Monepantel in nematodes.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Monepantel using this compound as an internal standard.

Materials and Reagents
  • Monepantel analytical standard

  • This compound (Internal Standard - IS)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 cartridges) or protein precipitation reagents (e.g., acetonitrile).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm).

Preparation of Stock and Working Solutions
  • Monepantel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Monepantel in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Monepantel stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation

Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PP).

Protocol 1: Solid Phase Extraction (SPE)

  • To 200 µL of plasma sample, add 50 µL of the Internal Standard working solution (100 ng/mL) and vortex.

  • Condition an SPE cartridge (e.g., C18) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 2 x 1.0 mL of 5% methanol in water.

  • Dry the cartridge under a stream of nitrogen for 2 minutes.

  • Elute the analytes with 500 µL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are example LC-MS/MS conditions that can be optimized for specific instrumentation.

ParameterCondition
LC System UPLC System
Column C18 column, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions See Table 1

Table 1: Illustrative MRM Transitions for Monepantel and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Monepantel472.1186.0100-25
This compound477.1186.0100-25
Note: The product ion for (Rac)-Maneantel-d5 may need to be optimized based on the specific labeling pattern and instrumentation.

Data Presentation

The following tables summarize illustrative quantitative data for a bioanalytical method validation for Monepantel in plasma using this compound as an internal standard.

Table 2: Illustrative Calibration Curve Parameters

ParameterValue
Calibration Range (ng/mL)1 - 1000
Regression ModelLinear, 1/x² weighting
Slope (m)0.0025
Intercept (b)0.0012
Correlation Coefficient (r²)> 0.995

Table 3: Illustrative Intra- and Inter-Day Precision and Accuracy

QC Concentration (ng/mL)Intra-Day Precision (%RSD, n=6)Intra-Day Accuracy (%)Inter-Day Precision (%RSD, n=18)Inter-Day Accuracy (%)
3 (LQC)4.5102.35.8101.5
50 (MQC)3.298.74.199.2
800 (HQC)2.8101.53.5100.8

Table 4: Illustrative Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)%RSDMatrix Effect%RSD
3 (LQC)92.56.21.054.8
800 (HQC)95.14.81.023.5

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of Monepantel in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (SPE or Protein Precipitation) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Experimental workflow for Monepantel quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, reliable, and accurate method for the quantification of Monepantel in biological matrices. The detailed protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating their own bioanalytical methods for Monepantel. The inherent advantages of using a deuterated internal standard, such as compensation for matrix effects and variability in sample processing, are critical for generating high-quality data in regulated and research environments.

References

Application Note: Quantification of Monepantel in Plasma using (Rac)-Monepantel-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Monepantel in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Monepantel-d5 as an internal standard.

Principle

This method employs protein precipitation for the extraction of Monepantel and the internal standard, this compound, from plasma. The analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) by calculating the ratio of the analyte peak area to that of the internal standard.

Materials and Reagents

Reagent/Material Grade Supplier
MonepantelAnalytical Standard (≥98%)Commercially Available
This compoundAnalytical Standard (≥98%)Commercially Available[1][2]
Acetonitrile (ACN)LC-MS GradeCommercially Available
Methanol (MeOH)LC-MS GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
Ammonium AcetateLC-MS GradeCommercially Available
Deionized Water≥18.2 MΩ·cmIn-house or Commercial
Human Plasma (K2-EDTA)Blank, ScreenedCommercial Bio-supplier
Polypropylene Microcentrifuge Tubes1.5 mLCommercially Available
HPLC Vials and CapsAmber, with insertsCommercially Available

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5.0 mg of Monepantel and this compound into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stable for at least 6 months at -20°C.

  • Working Standard Solutions:

    • Prepare a series of Monepantel working solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile:water to create calibration curve (CAL) and quality control (QC) standards.

    • Prepare an internal standard (IS) working solution by diluting the this compound primary stock to a final concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation

The following protocol details a protein precipitation extraction method.

  • Sample Thawing: Thaw plasma samples, CAL, and QC standards at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma (sample, blank, CAL, or QC) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the double blank (blank plasma with no IS).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Table 2: MRM Transitions and Parameters Note: The product ions for this compound are based on the stable fragmentation pattern of the parent compound, as the deuterium labeling is not expected to alter the primary fragmentation pathway. Optimal collision energies should be determined empirically.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (eV)
Monepantel (Quantifier)472.1186.0[3][4]10025
Monepantel (Qualifier)472.1166.0[3]10035
This compound (IS)477.1186.010025

Data Presentation and Analysis

Calibration Curve and Quality Control

A calibration curve is constructed by plotting the peak area ratio (Monepantel / this compound) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Table 3: Example Calibration Standards and QC Levels

Sample Type Concentration (ng/mL)
CAL 1 (LLOQ) 0.5
CAL 2 1.0
CAL 3 5.0
CAL 4 20.0
CAL 5 50.0
CAL 6 100.0
CAL 7 200.0
QC Low (LQC) 1.5
QC Medium (MQC) 75.0

| QC High (HQC) | 150.0 |

Acceptance Criteria
  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Quality Controls: The accuracy of the QC samples should be within ±15% of their nominal concentrations. The precision (%CV) should not exceed 15%.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Add 300 µL Cold ACN (Protein Precipitation) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL onto UHPLC Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Negative ESI Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Monepantel quantification in plasma.

Disclaimer: This protocol is a template and may require optimization for specific laboratory conditions and instrumentation. All new methods should be fully validated according to regulatory guidelines.

References

Application Notes: (Rac)-Monepantel-d5 for Pharmacokinetic Studies of Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monepantel is a potent anthelmintic of the amino-acetonitrile derivative (AAD) class, crucial for controlling gastrointestinal nematodes in livestock, particularly strains resistant to older drug classes like benzimidimidazoles and macrocyclic lactones.[1][2][3] To understand its efficacy and establish safe withdrawal periods, detailed pharmacokinetic (PK) studies are essential. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of monepantel.

A critical component of modern bioanalytical methods for PK studies is the use of a stable isotope-labeled internal standard (SIL-IS). (Rac)-Monepantel-d5, a deuterium-labeled version of monepantel, serves as the ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It behaves nearly identically to the unlabeled analyte during sample extraction and chromatographic separation but is distinguishable by its higher mass. This allows for precise correction of variability during sample processing and instrumental analysis, ensuring highly accurate and reliable quantification of monepantel and its metabolites in complex biological matrices like plasma, milk, and tissues.[4][5]

Metabolism of Monepantel

Following oral administration, monepantel is rapidly absorbed and extensively metabolized, primarily in the liver. The principal metabolic pathway is the two-step S-oxidation of the parent molecule.

  • Oxidation to Monepantel Sulfoxide: The first step is the oxidation to an intermediate metabolite, monepantel sulfoxide.

  • Oxidation to Monepantel Sulfone (MNPSO₂): The sulfoxide is further oxidized to monepantel sulfone (MNPSO₂).

Monepantel sulfone (MNPSO₂) is the major and most persistent metabolite found in the bloodstream and tissues. Importantly, MNPSO₂ is also anthelmintically active, making its pharmacokinetic profile critical for understanding the overall efficacy and duration of action of monepantel treatment.

G Monepantel Monepantel (Parent Drug) Metabolism Hepatic Metabolism (S-Oxidation via CYP and FMO systems) Monepantel->Metabolism Rapid Conversion MNPSO2 Monepantel Sulfone (MNPSO₂) (Major Active Metabolite) Metabolism->MNPSO2

Figure 1. Primary metabolic pathway of monepantel in ruminants.

Pharmacokinetic Data

The use of this compound as an internal standard has enabled the precise quantification of monepantel and monepantel sulfone. The following tables summarize key pharmacokinetic parameters reported in sheep and cattle after a single oral dose.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Data compiled from studies involving oral administration.

Dose (mg/kg)AnalyteTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Reference
2.5Monepantel~15-1615.1 - 17.9~671
2.5Monepantel Sulfone~2461.4 - 94.3~11,125
3.0Monepantel1617.9671
3.0Monepantel Sulfone2494.311,125

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Cattle Data compiled from studies involving oral administration.

Dose (mg/kg)AnalyteTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Reference
2.5Monepantel~821.51709 - 2174
2.5Monepantel Sulfone~4196.89220 - 10242

Note: AUC refers to the Area Under the Curve, representing total drug exposure over time. Cₘₐₓ is the maximum observed plasma concentration, and Tₘₐₓ is the time at which Cₘₐₓ is observed. Values can vary based on breed, age, and health status of the animals.

The data consistently show that the active metabolite, monepantel sulfone, reaches higher peak concentrations (Cₘₐₓ) and has a substantially greater total systemic exposure (AUC) than the parent drug in both sheep and cattle.

Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Sheep

This protocol outlines a typical design for a pharmacokinetic study in sheep following oral administration of monepantel.

1.1. Animals and Housing

  • Species: Healthy, parasite-free sheep (e.g., Romney Marsh lambs), weighing appropriately for the study.

  • Acclimatization: Animals should be acclimatized to housing conditions for at least 7 days before the study begins.

  • Housing: Animals are housed in pens with ad libitum access to water and a controlled diet. For excretion studies, metabolism crates may be used for the collection of urine and feces.

  • Identification: Each animal must be uniquely identified (e.g., ear tag).

1.2. Dosing and Administration

  • Dose Calculation: The recommended therapeutic dose is 2.5 mg of monepantel per kg of body weight. Animals should be weighed immediately before dosing to ensure accurate dose calculation.

  • Formulation: A commercial oral solution (e.g., Zolvix® 25 mg/mL) is typically used.

  • Administration: Administer the calculated volume as a single oral drench using a calibrated drenching gun. Ensure the nozzle is placed over the back of the tongue to facilitate swallowing.

1.3. Sample Collection

  • Matrix: Blood is the primary matrix for plasma PK analysis.

  • Collection Schedule: Collect blood samples at predefined time points. A typical schedule includes: pre-dose (0 h), and 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, 96 hours, and up to 14 or 28 days post-administration.

  • Procedure: Collect approximately 5-10 mL of whole blood from the jugular vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the resulting plasma into labeled cryovials and store frozen at -20°C or -80°C until analysis.

Figure 2. Workflow for the in-vivo and sample processing phase.

Protocol 2: Bioanalytical Method for Plasma Quantification using LC-MS/MS

This protocol describes a general procedure for the simultaneous quantification of monepantel and monepantel sulfone in plasma using this compound as an internal standard.

2.1. Materials and Reagents

  • Reference Standards: Monepantel, Monepantel Sulfone.

  • Internal Standard (IS): this compound.

  • Solvents: Acetonitrile (ACN) and Methanol (HPLC or MS grade).

  • Reagents: Formic acid, Ammonium acetate, Ultrapure water.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., neutral alumina) or QuEChERS salts (e.g., MgSO₄, NaCl).

2.2. Sample Preparation (SPE Method)

  • Thaw: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Spike IS: Add a small volume (e.g., 20 µL) of this compound working solution (at a known concentration) to all tubes except for "double blanks."

  • Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • SPE Cleanup: Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant from the previous step onto the cartridge.

  • Wash & Elute: Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent mixture.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex to mix.

  • Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system.

  • Column: C8 or C18 column (e.g., Inertsil C8-3, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), negative or positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for monepantel, monepantel sulfone, and this compound.

2.4. Quantification

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • The concentrations of monepantel and monepantel sulfone in the unknown samples are determined from this curve using their measured peak area ratios.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Spike Add this compound (Internal Standard) Plasma->Spike Extract Protein Precipitation & Extraction (ACN) Spike->Extract Cleanup Solid Phase Extraction (SPE Cleanup) Extract->Cleanup Recon Evaporate & Reconstitute Cleanup->Recon LCMS UHPLC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Figure 3. General workflow for the bioanalytical quantification of monepantel.

References

Application Notes and Protocols for (Rac)-Monepantel-d5 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel is a potent anthelmintic agent belonging to the class of amino-acetonitrile derivatives. It is effective against a variety of gastrointestinal nematodes, including those resistant to other classes of anthelmintics. The mechanism of action involves the allosteric modulation of nematode-specific nicotinic acetylcholine receptors (nAChRs), leading to paralysis and expulsion of the parasite.[1] For pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of Monepantel in biological matrices such as plasma is essential. The use of a stable isotope-labeled internal standard, such as (Rac)-Monepantel-d5, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the sample preparation and analysis of (Rac)-Monepantel and its deuterated internal standard, this compound, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data typically associated with the bioanalytical method for Monepantel analysis. While specific data for plasma is not exhaustively available in all cited literature, the following represents a composite of expected performance characteristics based on analyses in similar biological matrices.

Table 1: Method Performance Characteristics

ParameterTypical ValueSource
Lower Limit of Quantification (LLOQ)3 ng/mL[2]
Linearity Range0.1 - 5.0 µg/L (in milk)[3][4]
Correlation Coefficient (r²)> 0.99[3]

Table 2: Accuracy and Precision (Representative Data for Anthelmintics in Plasma)

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
MonepantelLow QC< 15%< 15%85 - 115%
Medium QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Table 3: Recovery (Representative Data for Monepantel in Biological Matrices)

MatrixSpiked LevelMean Recovery (%)
Milk2.0 µg/kg90.1 - 103.3
50 µg/kg90.1 - 103.3
100 µg/kg90.1 - 103.3
MuscleNot Specified108 - 109

Experimental Protocols

Materials and Reagents
  • (Rac)-Monepantel analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control plasma (e.g., sheep, bovine)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Sorbent)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (Rac)-Monepantel and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Monepantel by serial dilution of the primary stock solution with a mixture of acetonitrile and water (1:1, v/v). These will be used to spike control plasma for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is based on a method described for the extraction of Monepantel from plasma.

  • Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 0.5 mL of the plasma sample.

  • Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation:

    • Add 0.5 mL of water to the plasma sample.

    • Add 1.3 mL of acetonitrile.

    • Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the samples at 2000 x g for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Add 5.0 mL of water to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric sorbent SPE cartridge with 1.0 mL of acetonitrile followed by 1.0 mL of water.

    • Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2.0 mL of an acetonitrile:water solution (30:70, v/v).

    • Elution: Elute the analytes with 1.0 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 250 µL of the mobile phase (e.g., acetonitrile:methanol:water 60:8:32, v/v/v).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A reverse-phase C18 column is suitable for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be employed. Negative ion mode has been reported for Monepantel and its sulfone metabolite.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

Visualizations

Signaling Pathway of Monepantel

Monepantel acts as a positive allosteric modulator of a specific subtype of nicotinic acetylcholine receptors (nAChRs) found only in nematodes, such as the DEG-3/DES-2 type receptor. This modulation enhances the effect of the natural ligand, acetylcholine, leading to an influx of ions and subsequent spastic paralysis of the worm.

Monepantel_Signaling_Pathway cluster_nematode_muscle_cell Nematode Muscle Cell Membrane nAChR Nematode-specific Nicotinic Acetylcholine Receptor (nAChR) (e.g., DEG-3/DES-2) IonChannel Ion Channel (Open) nAChR->IonChannel gating IonInflux Cation Influx (e.g., Na+, Ca2+) IonChannel->IonInflux allows ACh Acetylcholine (ACh) (Endogenous Ligand) ACh->nAChR Binds to orthosteric site Monepantel Monepantel (Positive Allosteric Modulator) Monepantel->nAChR Binds to allosteric site Paralysis Spastic Paralysis of Nematode IonInflux->Paralysis leads to

Caption: Simplified signaling pathway of Monepantel's mechanism of action.

Experimental Workflow for Plasma Sample Preparation

The following diagram illustrates the key steps in the preparation of plasma samples for the analysis of this compound.

Sample_Prep_Workflow Start Start: Plasma Sample Spike_IS Spike with this compound Internal Standard Start->Spike_IS Add_H2O Add Water Spike_IS->Add_H2O Add_ACN Add Acetonitrile (Protein Precipitation) Add_H2O->Add_ACN Vortex Vortex (2 min) Add_ACN->Vortex Centrifuge Centrifuge (2000 x g, 15 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute with Water Collect_Supernatant->Dilute SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Dilute->SPE Evaporate Evaporate to Dryness (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for this compound analysis in plasma.

References

Application Note: High-Throughput Quantification of (Rac)-Monepantel in Plasma using HPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monepantel is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, effective against a wide range of gastrointestinal nematodes, including those resistant to other anthelmintic classes.[1] Following administration, Monepantel is rapidly absorbed and metabolized in the liver to its primary active metabolite, Monepantel sulfone.[2][3] Accurate quantification of Monepantel in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug development.

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of (Rac)-Monepantel in plasma. The method utilizes (Rac)-Monepantel-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[4][5] The use of a deuterated internal standard is considered the gold standard in quantitative LC-MS/MS analysis.

Experimental

Materials and Reagents

  • (Rac)-Monepantel analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control plasma

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocols

1. Preparation of Standard and Internal Standard Stock Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of (Rac)-Monepantel and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.

  • Intermediate Solutions: Prepare intermediate stock solutions of (Rac)-Monepantel by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

2. Sample Preparation

A protein precipitation method is employed for sample cleanup.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis

The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: C8, 2.1 x 100 mm, 3 µm

    • Mobile Phase A: 0.5 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient Program: See Table 1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500 °C

    • Capillary Voltage: 3.5 kV

    • MRM Transitions: See Table 2.

Results and Discussion

This method provides excellent sensitivity and selectivity for the quantification of (Rac)-Monepantel in plasma. The use of this compound as an internal standard ensures reliable quantification by correcting for any variations during sample preparation and analysis. The chromatographic conditions provide good peak shape and separation from endogenous plasma components.

Data Presentation

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.040
2.095
4.095
4.140
6.040

Table 2: Optimized Mass Spectrometer Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(Rac)-Monepantel472.1186.015025
This compound477.1186.015025

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
LLOQ0.5 ng/mL
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation with Acetonitrile add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant report Report Generation quant->report

Caption: Experimental workflow for the HPLC-MS/MS analysis of (Rac)-Monepantel.

logical_relationship cluster_instrument Instrumentation cluster_output Output Monepantel (Rac)-Monepantel HPLC HPLC Monepantel->HPLC Monepantel_d5 This compound Monepantel_d5->HPLC MSMS MS/MS HPLC->MSMS Ratio Peak Area Ratio (Analyte/IS) MSMS->Ratio Concentration Concentration Ratio->Concentration

Caption: Logical relationship of analyte, internal standard, and quantification.

The developed HPLC-MS/MS method using this compound as an internal standard is highly suitable for the quantitative determination of (Rac)-Monepantel in plasma samples. The method is sensitive, specific, and robust, making it a valuable tool for pharmacokinetic and other drug development studies of Monepantel. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis.

References

Application Notes and Protocols for Tracing Monepantel Metabolism with (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (MOP) is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, effective against a range of gastrointestinal nematodes, including multi-drug resistant strains.[1][2][3] Understanding the metabolic fate of Monepantel is crucial for optimizing its efficacy, ensuring safety, and meeting regulatory requirements. The use of stable isotope-labeled compounds, such as (Rac)-Monepantel-d5, provides a powerful tool for elucidating metabolic pathways and quantifying the parent drug and its metabolites in complex biological matrices.[1][2]

This compound is a deuterated analog of Monepantel, which can be utilized as a tracer in metabolic studies and as an internal standard for accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in tracing the metabolic pathways of Monepantel in both in vitro and in vivo systems.

Metabolic Pathways of Monepantel

The primary metabolic pathway of Monepantel involves the rapid oxidation of the sulfur atom to form Monepantel sulfoxide (MOP-SO) and subsequently Monepantel sulfone (MOP-SO2), the latter being the major metabolite found in plasma. This oxidation is primarily mediated by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems in the liver.

Further metabolism includes hydroxylation of the phenoxyl ring (Phase I metabolism) and subsequent conjugation with glucuronic acid or sulfate (Phase II metabolism), leading to more polar metabolites that are readily excreted.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of Monepantel.

Table 1: In Vitro Metabolism of Monepantel in Sheep Liver Microsomes

ParameterValueReference
Initial Monepantel Concentration40 µM
Incubation Time30 min
Incubation Temperature37 °C
Rate of MOP-SO2 Formation0.15 ± 0.08 nmol/min/mg protein

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Plasma (Oral Administration of 2.5 mg/kg Monepantel)

ParameterMonepantel (MOP)Monepantel Sulfone (MOP-SO2)Reference
Cmax (ng/mL)15.161.4
Tmax (h)~8~24
AUC (ng·h/mL)Significantly lower than MOP-SO212-fold higher than MOP

Experimental Protocols

In Vitro Metabolism of Monepantel using Sheep Liver Microsomes

This protocol is designed to investigate the metabolism of Monepantel to its primary metabolite, Monepantel sulfone, using sheep liver microsomes. This compound is used as an internal standard for accurate quantification.

Materials:

  • (Rac)-Monepantel and this compound

  • Sheep liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (Rac)-Monepantel in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of this compound (internal standard) in the same solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), sheep liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the (Rac)-Monepantel stock solution to achieve a final concentration of 40 µM.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing a known concentration of this compound.

    • Vortex the samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the samples using a validated HPLC-MS/MS method for the separation and quantification of Monepantel and Monepantel sulfone.

    • Use the peak area ratio of the analyte to the internal standard (this compound) to construct a calibration curve and quantify the concentrations of Monepantel and its metabolite.

In Vivo Metabolism Study of Monepantel in Sheep

This protocol outlines an in vivo study in sheep to investigate the pharmacokinetics and metabolic profile of Monepantel following oral administration. This compound is used as an internal standard for sample analysis.

Materials and Animals:

  • Healthy adult sheep, acclimated to the study conditions.

  • (Rac)-Monepantel oral formulation.

  • This compound for use as an internal standard.

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Urine and feces collection apparatus (metabolic cages).

  • Centrifuge.

  • Freezer (-80°C).

  • HPLC-MS/MS system.

Procedure:

  • Animal Dosing:

    • Administer a single oral dose of (Rac)-Monepantel to each sheep (e.g., 2.5 mg/kg body weight).

  • Sample Collection:

    • Blood: Collect blood samples from the jugular vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours post-dose).

    • Urine and Feces: House the animals in metabolic cages for the collection of total urine and feces at specified intervals (e.g., 0-24h, 24-48h, 48-72h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

    • Urine and Feces: Homogenize the collected urine and feces samples. Take representative aliquots and store them at -80°C until analysis.

  • Sample Extraction:

    • Develop and validate a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) for Monepantel and its metabolites from plasma, urine, and feces.

    • Spike the samples with a known amount of this compound as an internal standard before extraction.

  • HPLC-MS/MS Analysis:

    • Analyze the extracted samples using a validated HPLC-MS/MS method to identify and quantify Monepantel and its metabolites.

    • The use of this compound will correct for any variability during sample preparation and analysis, ensuring accurate quantification.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for Monepantel and its major metabolites using appropriate software.

Visualizations

Monepantel_Metabolism Monepantel Monepantel Monepantel_Sulfoxide Monepantel Sulfoxide (MOP-SO) Monepantel->Monepantel_Sulfoxide Oxidation (CYP/FMO) Hydroxylated_Monepantel Hydroxylated Monepantel Monepantel->Hydroxylated_Monepantel Hydroxylation (CYP) Monepantel_Sulfone Monepantel Sulfone (MOP-SO2) Major Metabolite Monepantel_Sulfoxide->Monepantel_Sulfone Oxidation (CYP/FMO) Conjugated_Metabolites Glucuronide/Sulfate Conjugates Monepantel_Sulfone->Conjugated_Metabolites Conjugation Hydroxylated_Monepantel->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of Monepantel.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_extraction 3. Sample Processing cluster_analysis 4. Analysis Reagents Prepare Reagents: Monepantel, this compound, Microsomes, NADPH System Incubate Incubate at 37°C Reagents->Incubate Timepoints Collect at Timepoints Incubate->Timepoints Terminate Terminate Reaction with ACN + this compound Timepoints->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS HPLC-MS/MS Analysis Supernatant->HPLC_MS Quantification Quantify MOP and Metabolites HPLC_MS->Quantification

Caption: In vitro metabolism experimental workflow.

In_Vivo_Workflow cluster_dosing 1. Dosing cluster_sampling 2. Sample Collection cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Dose Oral Administration of Monepantel to Sheep Blood Blood Sampling (Timecourse) Dose->Blood Excreta Urine & Feces Collection Dose->Excreta Plasma Plasma Separation Blood->Plasma Homogenize Excreta Homogenization Excreta->Homogenize Store Store Samples at -80°C Plasma->Store Homogenize->Store Extract Sample Extraction with This compound Store->Extract HPLC_MS HPLC-MS/MS Analysis Extract->HPLC_MS PK_Analysis Pharmacokinetic Analysis HPLC_MS->PK_Analysis

Caption: In vivo metabolism experimental workflow.

References

Application Notes and Protocols for In Vitro Studies of (Rac)-Monepantel-d5 with Nematode Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monepantel is a powerful anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. It is particularly effective against gastrointestinal nematodes that have developed resistance to other common anthelmintics. The primary mode of action of monepantel involves the modulation of nematode-specific ion channels, leading to paralysis and death of the parasite. (Rac)-Monepantel-d5, a deuterium-labeled version of monepantel, serves as a valuable tool in metabolic and pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.[1] This document provides detailed application notes and protocols for in vitro studies of this compound with nematode ion channels, focusing on its mechanism of action and methods for its characterization.

Mechanism of Action

Monepantel targets a unique, nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily.[2][3][4] Key protein subunits of this receptor that interact with monepantel are ACR-23 in Caenorhabditis elegans and its homolog, MPTL-1, in the parasitic nematode Haemonchus contortus.[2]

Monepantel functions as a positive allosteric modulator at nanomolar concentrations and as a direct agonist at higher micromolar concentrations. When monepantel binds to the MPTL-1 receptor, it locks the channel in an open state, resulting in a continuous, uncontrolled influx of ions. This leads to the depolarization of muscle cells, causing spastic paralysis of the nematode and its eventual expulsion from the host. The natural ligand for the ACR-23 receptor has been identified as betaine and choline, and monepantel has been shown to enhance the action of these endogenous ligands.

Quantitative Data

The following tables summarize key quantitative data from in vitro studies of monepantel with nematode ion channels.

Table 1: Monepantel Sensitivity in Various Nematode Species

Nematode SpeciesPresence of ACR-23/MPTL-1 HomologEC50 (µM)Reference
Caenorhabditis genusPresent<1.25
Pristionchus pacificusAbsent>43
Strongyloides rattiAbsent>43

Table 2: Electrophysiological Characterization of Reconstituted H. contortus Receptors in Xenopus Oocytes

Receptor CompositionAgonistEC50Monepantel EffectReference
DEG-3/DES-2Choline9.9 mMPotentiated choline-mediated currents
MPTL-1 (homomeric)Betaine41 µMSuperagonist at 3 µM; potentiated betaine- and choline-mediated currents
MPTL-1 (homomeric)Choline1.3 mMPotentiated choline-mediated currents

Experimental Protocols

Protocol 1: Heterologous Expression of Nematode Ion Channels in Xenopus laevis Oocytes

This protocol describes the functional expression of nematode ion channels in Xenopus laevis oocytes for electrophysiological studies.

Materials:

  • Xenopus laevis frogs

  • cRNA encoding nematode ion channel subunits (e.g., Hco-DEG-3, Hco-DES-2, Hco-MPTL-1)

  • Collagenase solution

  • Oocyte incubation solution (ND96)

  • Microinjection setup

  • Two-electrode voltage-clamp (TEVC) system

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the prepared oocytes with a solution containing the cRNA of the nematode ion channel subunits of interest.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber of a TEVC setup.

    • Perfuse the chamber with ND96 buffer.

    • Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply agonists (e.g., choline, betaine) and/or monepantel to the oocyte by perfusing the chamber with solutions containing these compounds.

    • Record the resulting ion currents.

Protocol 2: Nematode Motility Assay

This assay is used to assess the sensitivity of nematodes to monepantel by observing changes in their movement.

Materials:

  • Nematode culture (e.g., C. elegans)

  • 96-well microtiter plates

  • Monepantel stock solution

  • M9 buffer

  • Automated motility tracking system (e.g., wMicroTracker)

Procedure:

  • Nematode Synchronization: Prepare a synchronized population of nematodes (e.g., L4 stage larvae).

  • Assay Preparation:

    • Add a defined number of nematodes to each well of a 96-well plate containing M9 buffer.

    • Prepare serial dilutions of monepantel in M9 buffer.

    • Add the monepantel dilutions to the wells, with control wells receiving only M9 buffer.

  • Incubation and Data Acquisition:

    • Place the 96-well plate in an automated motility tracker.

    • Record nematode movement over a defined period (e.g., 24-48 hours).

  • Data Analysis:

    • Quantify the reduction in motility for each monepantel concentration compared to the control.

    • Calculate the EC50 value, which is the concentration of monepantel that causes a 50% reduction in motility.

Visualizations

Monepantel_Signaling_Pathway cluster_membrane Muscle Cell Membrane MPTL1 MPTL-1 Receptor (DEG-3 Subfamily nAChR) Ion_Influx Uncontrolled Ion Influx (Na+, Ca2+) MPTL1->Ion_Influx Channel Opening Monepantel This compound Monepantel->MPTL1 Positive Allosteric Modulator / Agonist Choline Choline / Betaine (Endogenous Ligand) Choline->MPTL1 Agonist Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Signaling pathway of Monepantel's action on nematode ion channels.

Experimental_Workflow_TEVC cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject Nematode Ion Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes (2-7 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Drug_Application Apply Monepantel & Agonists TEVC_Setup->Drug_Application Record_Currents Record Ion Currents Drug_Application->Record_Currents Analyze_Data Analyze Current Traces Record_Currents->Analyze_Data Dose_Response Generate Dose-Response Curves Analyze_Data->Dose_Response EC50_Calc Calculate EC50/ IC50 Values Dose_Response->EC50_Calc

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

References

Application Note: Solubility Profile of (Rac)-Monepantel-d5 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Monepantel-d5 is the deuterated form of Monepantel, an anthelmintic agent belonging to the amino-acetonitrile derivative class.[1][2] It is primarily used as an internal standard or tracer for quantitative analysis in pharmacokinetic and metabolic studies.[2] Understanding the solubility of a compound is a critical first step in the development of analytical methods, formulation design, and various in-vitro and in-vivo assays.

This document provides a summary of the known solubility of the non-deuterated parent compound, Monepantel, in various organic solvents. The inclusion of five deuterium atoms is not expected to significantly alter the physicochemical properties of the molecule; therefore, the solubility of this compound is presumed to be highly comparable to that of Monepantel. A detailed experimental protocol for determining the thermodynamic solubility using the gold-standard shake-flask method is also provided for researchers who wish to generate their own precise data.[3]

Quantitative Solubility Data

The solubility of Monepantel has been determined in several common organic solvents. This data is essential for preparing stock solutions and for selecting appropriate solvent systems for chromatography, formulation, and extraction procedures. The following table summarizes the available data at 20°C.[1]

Organic SolventSolubility (g/L)Solubility (mg/mL)Classification
Dichloromethane175175Freely Soluble
Polyethylene Glycol156.1156.1Freely Soluble
Ethanol60.760.7Soluble
n-Octanol7.37.3Slightly Soluble
Propylene Glycol6.96.9Slightly Soluble
Water (for reference)0.00010.0001Practically Insoluble

Data sourced from multiple references. Solubility classifications are based on standard pharmaceutical definitions.

Protocol: Determination of Thermodynamic Solubility

This protocol details the Shake-Flask Method, which is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.

Principle

An excess amount of the solid compound, this compound, is added to a specific solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified to determine the solubility.

Materials and Equipment

  • This compound (solid powder)

  • High-purity organic solvents of interest

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Orbital shaker with temperature control or a temperature-controlled incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Mobile phase and diluents for analytical quantification

Experimental Workflow Diagram

G cluster_setup 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification start Start add_solid Add excess this compound to a known volume of solvent in a sealed vial start->add_solid shake Agitate at constant temperature (e.g., 24-48 hours on an orbital shaker) separate Separate solid from supernatant (Centrifuge at high speed or filter with 0.22 µm syringe filter) quantify Carefully collect supernatant, dilute as needed, and quantify concentration via HPLC or UV-Vis result Calculate solubility (e.g., in mg/mL) based on the measured concentration quantify->result end End result->end

Caption: Workflow for the shake-flask solubility determination method.

Procedure

  • Preparation of Standard Curve:

    • Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., Dichloromethane).

    • Perform serial dilutions to create a series of standards with known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration. This curve is essential for quantifying the final samples.

  • Sample Preparation:

    • To a series of glass vials (in triplicate for each solvent), add an excess amount of solid this compound. An amount that is 2-3 times the expected solubility is typically sufficient to ensure undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. The time required may vary depending on the compound and solvent system.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let the larger particles settle.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

      • Filtration: Use a syringe to draw the supernatant and filter it through a chemically resistant (e.g., PTFE) 0.22 µm filter into a clean vial. This method removes fine particulates.

  • Quantification:

    • Carefully collect a precise aliquot of the clear supernatant from the centrifuged or filtered sample.

    • Dilute the aliquot with a suitable solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample using the validated analytical method (e.g., HPLC).

  • Calculation:

    • Using the standard curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

References

Application Note: Quantitative Analysis of Monepantel in a Pharmaceutical Formulation using (Rac)-Monepantel-d5 by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the precise and accurate determination of (Rac)-Monepantel in a pharmaceutical formulation. The method employs (Rac)-Monepantel-d5 as an internal standard, leveraging the high specificity and stoichiometric response of qNMR. This approach provides a reliable alternative to chromatographic methods for assay and purity determination, ensuring the quality and consistency of the final drug product.

Introduction

Monepantel is a crucial amino-acetonitrile derivative anthelmintic used in veterinary medicine to combat parasitic nematode infections. Accurate quantification of the active pharmaceutical ingredient (API) is essential for ensuring its safety and efficacy. Quantitative NMR (qNMR) has emerged as a primary analytical technique due to its ability to directly quantify substances without the need for identical reference standards for the analyte.

This note describes a ¹H-qNMR method utilizing the deuterated analogue, this compound, as an internal standard (IS). The use of a stable isotope-labeled standard minimizes variations in sample preparation and analysis, leading to high precision and accuracy. The method is suitable for the quantification of Monepantel in bulk drug substance and finished pharmaceutical products.

Principle of qNMR

The fundamental principle of qNMR is that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known resonance of the analyte with that of a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.

The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

Where:

  • I_Analyte and I_IS are the integral values of the analyte and internal standard signals.

  • N_Analyte and N_IS are the number of protons for the respective signals.

  • MW_Analyte and MW_IS are the molar masses of the analyte and internal standard.

  • m_Analyte and m_IS are the masses of the analyte and internal standard.

  • P_IS is the purity of the internal standard.

Experimental Protocols

  • Analyte: (Rac)-Monepantel

  • Internal Standard: this compound (Purity ≥ 99.5%)

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe

  • Analytical Balance: Readable to 0.01 mg

  • Volumetric Flasks: Class A

  • Pipettes: Calibrated micropipettes

  • Vortex Mixer

  • Ultrasonic Bath

  • Internal Standard Stock Solution: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d6. This yields a nominal concentration of 2 mg/mL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the Monepantel pharmaceutical formulation into a vial.

  • Final qNMR Sample: Pipette 1.0 mL of the Internal Standard Stock Solution into the vial containing the Monepantel sample.

  • Dissolution: Cap the vial and vortex for 2 minutes, followed by sonication for 5 minutes to ensure complete dissolution.

  • Transfer: Transfer approximately 0.7 mL of the final solution into a 5 mm NMR tube.

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: zg30 (or equivalent 30° pulse sequence)

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Dummy Scans (DS): 4

  • Relaxation Delay (D1): 30 s (ensure T1 relaxation is complete for quantitative accuracy)

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

  • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum manually.

  • Integrate the selected quantitative signals for both Monepantel and Monepantel-d5. For Monepantel, a well-resolved aromatic proton signal is typically chosen. For Monepantel-d5, a corresponding signal that is not deuterated should be selected.

  • Use the purity equation provided in Section 2 to calculate the assay of Monepantel in the sample.

Data Presentation

CompoundMolar Mass ( g/mol )Selected Signal (δ, ppm)Number of Protons (N)
(Rac)-Monepantel449.44~8.1 (Aromatic CH)1
This compound454.47~8.1 (Aromatic CH)1
Batch IDMass Analyte (mg)Mass IS (mg)Integral Analyte (I_Analyte)Integral IS (I_IS)Purity of IS (%)Calculated Purity (%)
MPTL-00125.1220.051.050.8299.798.9
MPTL-00224.9820.111.030.8399.798.6
MPTL-00325.0520.081.060.8399.799.2

Visualizations

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately Weigh (Rac)-Monepantel mix Combine Analyte and IS Solution weigh_analyte->mix weigh_is Accurately Weigh This compound (IS) dissolve Dissolve in DMSO-d6 weigh_is->dissolve dissolve->mix transfer Transfer to NMR Tube mix->transfer acquire Acquire 1H-NMR Spectrum (D1 = 30s) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Assay using qNMR Equation integrate->calculate report Report Final Result calculate->report

Caption: Workflow for qNMR analysis of Monepantel.

G Analyte_Mass Mass Analyte (m_A) Calculation Purity (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS Analyte_Mass->Calculation IS_Mass Mass IS (m_IS) IS_Mass->Calculation Analyte_Integral Integral Analyte (I_A) Analyte_Integral->Calculation IS_Integral Integral IS (I_IS) IS_Integral->Calculation Analyte_MW MW Analyte (MW_A) Analyte_MW->Calculation IS_MW MW IS (MW_IS) IS_MW->Calculation Analyte_N Protons Analyte (N_A) Analyte_N->Calculation IS_N Protons IS (N_IS) IS_N->Calculation IS_Purity Purity IS (P_IS) IS_Purity->Calculation Result Final Purity of Monepantel Calculation->Result

Caption: Input parameters for the qNMR purity calculation.

G Monepantel Monepantel Receptor Nematode MPTL-1 Receptor (H-sensitive cation channel) Monepantel->Receptor Binds and Activates Channel Channel Opening Receptor->Channel Influx Uncontrolled Ion Influx (e.g., Na+, Ca2+) Channel->Influx Paralysis Spastic Paralysis of the Worm Influx->Paralysis Death Expulsion and Death Paralysis->Death

Caption: Simplified signaling pathway for Monepantel's anthelmintic action.

Conclusion

The described ¹H-qNMR method using this compound as an internal standard is a highly reliable and efficient technique for the quantitative analysis of Monepantel in pharmaceutical formulations. The method is specific, accurate, and requires minimal sample preparation, making it an excellent tool for quality control in a drug development and manufacturing environment. The use of a deuterated internal standard ensures the robustness of the analytical procedure.

Troubleshooting & Optimization

Technical Support Center: (Rac)-Monepantel-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for (Rac)-Monepantel-d5. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the expected mass for this compound and its precursor ion in mass spectrometry?

(Rac)-Monepantel has a molecular weight of approximately 477.5 g/mol . The deuterated internal standard, this compound, will have a mass increase corresponding to the replacement of five hydrogen atoms with five deuterium atoms. The mass of deuterium is approximately 2.014 amu, while hydrogen is 1.008 amu. Therefore, the expected mass of this compound will be approximately 482.5 g/mol . In negative ion mode electrospray ionization (ESI), the precursor ion to monitor would be the deprotonated molecule, [M-H]-, at m/z 481.

2. Which ionization mode is recommended for this compound analysis?

Electrospray ionization (ESI) in negative ion mode is the recommended technique for analyzing Monepantel and its analogues.[1][2][3] This method generally provides better sensitivity for these compounds.[3]

3. What are the typical multiple reaction monitoring (MRM) transitions for Monepantel and how can I determine them for this compound?

For non-deuterated Monepantel, the precursor ion is m/z 472 ([M-H]-), and the most abundant product ions are m/z 186 and m/z 166.[2] For this compound, the precursor ion will be m/z 481. Since the deuterium labeling is on a part of the molecule that is not lost during the primary fragmentation, the resulting product ions are expected to be the same as for the non-deuterated compound. Therefore, the recommended MRM transitions for this compound are:

  • Quantitative: 481 → 186

  • Qualitative: 481 → 166

It is always recommended to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

4. What type of liquid chromatography (LC) column and mobile phases are suitable for the analysis of this compound?

A reversed-phase column, such as a C8 or C18, is typically used for the separation of Monepantel and its metabolites. Gradient elution is common, using a combination of an organic solvent (methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transitions selected.Verify the precursor and product ions for this compound. The precursor should be m/z 481 in negative ESI mode. Infuse a standard solution to confirm product ions.
Inappropriate ionization source or polarity.Ensure the mass spectrometer is operating in negative electrospray ionization (ESI) mode.
Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature).Optimize source conditions using a standard solution of this compound. Typical starting points for ESI can be found in published methods for Monepantel.
Issues with the LC method (e.g., poor retention, co-elution with interfering compounds).Review and optimize the LC gradient, mobile phase composition, and column chemistry. Ensure the compound is retained on the column and separates from major matrix components.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve the sample preparation method to remove more interfering substances. Options include solid-phase extraction (SPE) or liquid-liquid extraction. Consider using a divert valve to direct the early and late eluting parts of the chromatogram to waste.
Dirty mass spectrometer source.Clean the ion source components according to the manufacturer's instructions.
Poor Peak Shape Incompatible mobile phase pH with the analyte's pKa.Although operating in negative mode, ensure the mobile phase composition does not adversely affect the analyte's peak shape. Small adjustments to the ammonium acetate concentration can sometimes help.
Column degradation or contamination.Replace the guard column or the analytical column if it is old or has been subjected to many injections of complex samples.
Inappropriate injection solvent.The injection solvent should be as close as possible in composition to the initial mobile phase to avoid peak distortion.
Inconsistent Results/Poor Reproducibility Inconsistent sample preparation.Ensure that the sample extraction and cleanup procedures are followed precisely for all samples and standards. Automated sample preparation can improve reproducibility.
Fluctuation in instrument performance.Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.
Analyte instability in the sample matrix or after extraction.Investigate the stability of this compound in the prepared samples. If necessary, analyze samples immediately after preparation or store them at an appropriate temperature (e.g., 4°C or -20°C).

Experimental Protocols

Stock Solution and Working Standard Preparation

A detailed protocol for preparing stock and working solutions is crucial for accurate quantification.

cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation stock_prep Weigh 1 mg of this compound dissolve Dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution stock_prep->dissolve dilute1 Perform serial dilutions of the stock solution with Acetonitrile:Water (1:1) to create working standards at desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) dissolve->dilute1

Caption: Workflow for stock and working standard preparation.

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a biological matrix like milk, based on established methods for Monepantel.

start Sample Aliquot (e.g., 1 mL of milk) spike Spike with this compound (if used for calibration) start->spike extract Add 3 mL of Acetonitrile, vortex, and centrifuge spike->extract supernatant Collect the supernatant extract->supernatant load Load the supernatant onto the SPE cartridge supernatant->load spe_condition Condition a neutral alumina SPE cartridge with Methanol and Water spe_condition->load wash Wash the cartridge with Water and then with a low percentage of organic solvent load->wash elute Elute this compound with Acetonitrile wash->elute dry Evaporate the eluate to dryness under a gentle stream of nitrogen elute->dry reconstitute Reconstitute the residue in mobile phase (e.g., 200 µL) dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the mass spectrometric analysis of this compound. These should be optimized for the specific instrument being used.

Parameter Value Notes
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity.
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument DependentTypically Nitrogen.
Drying Gas Flow Instrument DependentTypically Nitrogen.
MRM Transition (Quantitative) m/z 481 → m/z 186
MRM Transition (Qualitative) m/z 481 → m/z 166
Collision Energy Instrument DependentOptimize for each transition using a standard solution.
Dwell Time 50 - 100 msAdjust based on the number of MRM transitions and desired number of data points across the chromatographic peak.
Troubleshooting Logic Diagram

This diagram illustrates a logical flow for troubleshooting common issues during method development.

start Start: No or Low Signal check_ms Check MS Settings: - Negative ESI Mode? - Correct MRM Transitions (481 -> products)? - Source Parameters Reasonable? start->check_ms infuse_std Infuse Standard Solution check_ms->infuse_std signal_ok Signal Present with Infusion? infuse_std->signal_ok check_lc Check LC System: - Column Connected Correctly? - Mobile Phase Flowing? - Leak in the System? signal_ok->check_lc No optimize_ms Optimize Source and Collision Energy signal_ok->optimize_ms Yes check_sample Check Sample Preparation: - Correct Standard Concentration? - Degradation of Analyte? - Matrix Suppression? check_lc->check_sample end_nok Further Investigation Needed check_sample->end_nok end_ok Problem Solved optimize_ms->end_ok

Caption: Logical workflow for troubleshooting signal issues.

References

Troubleshooting poor peak shape of (Rac)-Monepantel-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of (Rac)-Monepantel-d5. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound in HPLC?

A1: The most prevalent peak shape issues encountered during HPLC analysis are peak tailing, peak fronting, and peak splitting or broadening.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2] Deviations from this ideal can compromise the accuracy of integration and the reliability of your data.[2][3]

  • Peak Tailing: The peak exhibits an asymmetric slant to the right of the apex. This is a common issue, particularly with compounds containing basic functional groups like Monepantel.[1]

  • Peak Fronting: The opposite of tailing, where the peak has a leading edge that is sloped more gradually than the trailing edge. This is often described as a "shark fin" or "sailboat" shape.

  • Split Peaks: A single compound appears as two or more distinct or partially merged peaks. This can be caused by either physical or chemical issues within the HPLC system.

  • Broad Peaks: Peaks appear wider than expected, which can lead to decreased resolution between adjacent peaks and lower sensitivity.

Q2: My this compound peak is tailing. What are the likely causes and how do I fix it?

A2: Peak tailing for a compound like Monepantel, which contains basic nitrogen groups, is frequently caused by secondary interactions with the stationary phase. Specifically, these basic sites can interact with acidic residual silanol groups on the surface of silica-based columns, leading to delayed elution for a portion of the analyte molecules.

Other potential causes include a partially blocked column frit, column overload, improper mobile phase pH, or excessive extra-column volume. If all peaks in the chromatogram are tailing, the issue is likely physical, such as a blocked frit or a void in the column.

Q3: My this compound peak is fronting. What should I do?

A3: Peak fronting is almost always caused by column overload or an issue with the sample solvent.

  • Column Overload: This occurs when either too much sample mass is injected (mass overload) or the injection volume is too large (volume overload). The stationary phase becomes saturated, and excess analyte molecules travel through the column without retention, eluting earlier and causing the peak to front.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte will not properly focus on the head of the column. This causes the band to spread and can lead to a fronting peak shape.

To resolve fronting, first try diluting your sample or reducing the injection volume. If the problem persists, ensure your sample is dissolved in the mobile phase or a weaker solvent.

Q4: Why is my this compound peak split or showing a shoulder?

A4: Peak splitting can indicate a physical problem with the column or a chemical issue with the sample or mobile phase.

  • Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void (channel) in the packing material can cause the sample to travel through the column via two different paths, resulting in a split peak. This will typically affect all peaks in the chromatogram.

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the peak to split.

  • Co-elution: The split peak may actually be two separate, closely eluting compounds. (Rac)-Monepantel consists of two enantiomers, which should not separate on a standard achiral column. However, it is important to rule out the presence of an impurity or a related compound.

  • Contamination: Contamination in the injector or guard column can also lead to peak distortion and splitting.

Q5: Could the deuterium labeling in this compound be causing peak shape issues?

A5: It is unlikely that deuterium labeling is the primary cause of significant peak shape problems like severe tailing, fronting, or splitting. While deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs, this effect is usually small and results in a chromatographic shift, not severe distortion. The fundamental chemical and physical interactions that cause poor peak shape are governed by the overall molecular structure, which is nearly identical to the unlabeled compound. The root cause of poor peak shape is more likely to be found in the chromatographic conditions or system health.

Q6: What are some recommended starting HPLC conditions for analyzing Monepantel compounds?

A6: Published methods for Monepantel analysis can serve as an excellent starting point. A common approach is reversed-phase chromatography coupled with mass spectrometry.

One validated method for Monepantel and its primary metabolite, monepantel sulfone, utilizes a C8 column with a gradient elution. Another approach involves extraction with acetonitrile, which is a common solvent in reversed-phase HPLC.

ParameterRecommendationRationale
Column C18 or C8, 2.1-4.6 mm ID, <5 µm particlesStandard reversed-phase columns suitable for moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium AcetateAn acidic modifier protonates silanols to reduce tailing. A buffer controls pH.
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase HPLC.
Detection UV (if concentration is sufficient) or Mass Spectrometry (MS)MS is highly sensitive and selective. ESI in negative mode has been reported.
Column Temp. 25-40 °COperating at a slightly elevated temperature can improve peak shape and reduce viscosity.

Troubleshooting Summary

This table provides a quick reference for diagnosing and resolving common peak shape problems.

ProblemObservationPotential Cause(s)Suggested Solution(s)
Peak Tailing Asymmetrical peak with a tail extending to the right.1. Secondary silanol interactions.2. Mobile phase pH too high.3. Column overload.4. Blocked column frit.1. Lower mobile phase pH (e.g., add 0.1% formic acid).2. Use a highly deactivated, end-capped column.3. Reduce sample concentration.4. Reverse-flush the column.
Peak Fronting Asymmetrical peak with a leading edge.1. Sample overload (mass or volume).2. Sample solvent stronger than mobile phase.1. Dilute sample and/or reduce injection volume.2. Dissolve sample in mobile phase.
Split Peak A single peak appears as two or more peaks.1. Column void or channeling.2. Partially blocked frit.3. Strong sample solvent.4. System contamination.1. Replace the column.2. Reverse-flush or replace the column.3. Match sample solvent to mobile phase.4. Flush the system; replace guard column.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate a logical workflow for troubleshooting and the chemical interactions that can lead to poor peak shape.

G start Observe Poor Peak Shape for this compound shape_q What is the peak shape? start->shape_q tailing Tailing shape_q->tailing Tailing fronting Fronting shape_q->fronting Fronting splitting Splitting shape_q->splitting Splitting tailing_all_q Are all peaks tailing? tailing->tailing_all_q tailing_all_yes Physical Issue: - Blocked frit - Column void - Dead volume tailing_all_q->tailing_all_yes Yes tailing_all_no Chemical Issue: - Secondary Interactions - Wrong mobile phase pH tailing_all_q->tailing_all_no No tailing_sol_phys Action: - Reverse flush column - Check fittings - Replace column tailing_all_yes->tailing_sol_phys tailing_sol_chem Action: - Lower mobile phase pH - Reduce sample load - Use end-capped column tailing_all_no->tailing_sol_chem fronting_q Sample Overload or Solvent Mismatch? fronting->fronting_q fronting_sol Action: - Reduce injection volume - Dilute sample - Match sample solvent to mobile phase fronting_q->fronting_sol splitting_q Physical or Chemical Issue? splitting->splitting_q splitting_phys Physical Issue: - Column void - Clogged frit splitting_q->splitting_phys Physical splitting_chem Chemical Issue: - Strong sample solvent - Co-elution splitting_q->splitting_chem Chemical splitting_sol_phys Action: - Replace column - Use guard column splitting_phys->splitting_sol_phys splitting_sol_chem Action: - Dissolve sample in MP - Modify mobile phase to improve separation splitting_chem->splitting_sol_chem

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

References

How to resolve isomeric interference with (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving isomeric interference associated with (Rac)-Monepantel-d5. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for chiral separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomeric interference a concern?

A1: this compound is a deuterated, racemic mixture of the anthelmintic drug Monepantel. The "d5" indicates that five hydrogen atoms have been replaced by deuterium, making it suitable as an internal standard for mass spectrometry-based quantification. Monepantel possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-Monepantel and (R)-Monepantel.[1][2] Isomeric interference is a critical concern because only one of these enantiomers is biologically active.[1][3][4] For accurate pharmacological studies, residue analysis, or quality control, it is essential to separate and quantify the specific, active isomer without interference from the inactive one.

Q2: Which enantiomer of Monepantel is biologically active?

A2: The (S)-enantiomer of Monepantel, also known as AAD 1566, is the pharmacologically active form responsible for the anthelmintic effect. The (R)-enantiomer is considered inactive. Therefore, experimental methods must be able to distinguish between these two forms.

Q3: Can the enantiomers of Monepantel be separated analytically?

A3: Yes, the enantiomers of Monepantel can be effectively separated. Chiral High-Performance Liquid Chromatography (HPLC) is a validated technique used to resolve the (S)- and (R)-enantiomers. This separation is crucial for the accurate assessment of the active pharmaceutical ingredient.

Q4: What are the common analytical techniques for resolving and quantifying Monepantel isomers?

A4: The primary technique for resolving Monepantel isomers is chiral HPLC. For quantification, especially in complex matrices like milk, muscle, or plasma, HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with tandem mass spectrometry (MS/MS). While standard (non-chiral) LC-MS/MS methods are used to quantify Monepantel and its primary metabolite, monepantel sulfone, they cannot distinguish between the enantiomers unless preceded by chiral separation.

Q5: Does racemization of Monepantel occur under typical storage or experimental conditions?

A5: Based on available stability data, racemization (the conversion of one enantiomer into the other, leading to a racemic mixture) of Monepantel has not been observed. Enantiomeric purity was found to be a stable parameter for up to 12 months under accelerated storage conditions (40°C/75% RH). Furthermore, analysis of samples from in vivo studies using a chiral HPLC column showed no racemization of the parent compound or its sulfone metabolite.

Troubleshooting Guides

Problem 1: Poor or no chromatographic separation of (S)-Monepantel-d5 and (R)-Monepantel-d5 enantiomers using chiral HPLC.

Possible CauseSuggested Solution
Incorrect Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor in chiral separations. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are common starting points for screening. Consult literature for validated methods on Monepantel or structurally similar compounds to select an appropriate column.
Suboptimal Mobile Phase Composition For normal-phase chiral HPLC, the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is key. Systematically vary the percentage of the alcohol modifier in small increments (e.g., 1-2%). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution.
Inappropriate Column Temperature Temperature affects the thermodynamics of the chiral recognition mechanism. Operate the column at a consistent, controlled temperature. Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) to see the effect on resolution. Lower temperatures often improve resolution but may increase backpressure.
Incorrect Flow Rate The flow rate influences the efficiency of the separation. Ensure the flow rate is optimized for the column's dimensions and particle size. A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Problem 2: Inaccurate quantification of the active (S)-enantiomer due to isomeric interference in an LC-MS/MS analysis.

Possible CauseSuggested Solution
Use of a Non-Chiral LC Method Standard reversed-phase columns (e.g., C8, C18) will not separate enantiomers. The isomers will co-elute and enter the mass spectrometer as a single peak, making individual quantification impossible.
Solution Implement a chiral separation method prior to MS detection. This can be achieved by: 1. Using a validated chiral HPLC or UHPLC column. 2. Ensuring the mobile phase is compatible with both the chiral separation and the MS ionization source (e.g., using volatile buffers like ammonium acetate).
Identical Mass and Fragmentation Enantiomers have identical mass and produce the same fragmentation patterns in MS/MS. Mass spectrometry alone cannot differentiate between them.
Solution The resolution of isomers must be accomplished chromatographically before they enter the mass spectrometer. The MS/MS system is then used as a sensitive and selective detector for the chromatographically separated isomers.

Experimental Protocols

Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a general methodology for the development of a chiral HPLC method for separating Monepantel enantiomers. It is based on established principles of chiral chromatography.

1. Materials and Equipment:

  • This compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • HPLC system with UV or MS detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® AD-H or similar)

2. Initial Column Screening and Mobile Phase Selection:

  • Install the chiral column according to the manufacturer's instructions.

  • Prepare a starting mobile phase, for example: 90:10 (v/v) n-Hexane:IPA.

  • Set the flow rate appropriate for the column (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Set the column temperature to 25°C.

  • Prepare a 10 µg/mL solution of this compound in the mobile phase.

  • Inject the standard and monitor the chromatogram.

3. Method Optimization Workflow:

G start Start: Prepare this compound Standard screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp select_mp Select Mobile Phase System (Normal or Reversed Phase) screen_csp->select_mp opt_modifier Optimize % Modifier (e.g., IPA in Hexane) select_mp->opt_modifier eval_res1 Resolution Acceptable? opt_modifier->eval_res1 opt_additive Optimize Additive (e.g., TFA, DEA) eval_res1->opt_additive No validate Validate Method (Specificity, Linearity, Precision) eval_res1->validate Yes eval_res2 Resolution Acceptable? opt_additive->eval_res2 opt_temp_flow Optimize Temperature & Flow Rate eval_res2->opt_temp_flow No eval_res2->validate Yes eval_res3 Resolution Acceptable? opt_temp_flow->eval_res3 eval_res3->screen_csp No, Try New CSP eval_res3->validate Yes end_node End: Final Method validate->end_node

Caption: Workflow for Chiral HPLC Method Development.

4. Refinement Steps:

  • Modifier Percentage: If resolution is poor, adjust the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution. Test a range from 5% to 20% IPA.

  • Additives: If peaks are broad or tailing, add a small amount (0.1%) of an acidic (trifluoroacetic acid - TFA) or basic (diethylamine - DEA) modifier to the mobile phase to improve peak shape.

  • Temperature and Flow Rate: Once partial separation is achieved, fine-tune the column temperature and flow rate to maximize resolution (Rs > 1.5).

5. Method Validation:

  • Once an acceptable separation is achieved, the method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Quantitative Data & Method Parameters

The table below summarizes typical parameters reported in the literature for the analysis of Monepantel and its sulfone metabolite using modern analytical techniques. These can serve as a starting point for method development.

ParameterHPLC-MS/MSUHPLC-MS/MS
Instrument High-Performance Liquid Chromatography with Triple Quadrupole Mass SpectrometerUltra-High-Performance Liquid Chromatography with Tandem Mass Spectrometer
Column Inertsil C8-3 (150 mm x 4.6 mm, 5 µm)Not specified, but typically a sub-2 µm particle size column
Mobile Phase Gradient elution with Methanol and Ammonium AcetateAcetonitrile with 2% Acetic Acid (for extraction)
Ionization Mode Electrospray Ionization (ESI), Negative ModeElectrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Monepantel: Not specified; Monepantel Sulfone: Not specifiedMonepantel: 472; Monepantel Sulfone: 504
Product Ions (m/z) Not specified186 and 166 (for both analytes)
Run Time Not specified13 minutes

Note: The above parameters are for achiral separations. For enantiomer-specific analysis, a chiral column must be used.

Logical Troubleshooting Diagram

G start Issue: Poor Enantiomeric Resolution (Rs < 1.5) check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp Adjust Modifier Ratio (e.g., decrease % IPA) check_mp->adjust_mp No check_additive Is Peak Shape Good? check_mp->check_additive Yes adjust_mp->check_mp add_additive Add/Change Additive (0.1% TFA or DEA) check_additive->add_additive No check_temp Is Temperature Optimized? check_additive->check_temp Yes add_additive->check_additive adjust_temp Test Lower Temperature (e.g., 15°C) check_temp->adjust_temp No check_csp Is CSP Appropriate? check_temp->check_csp Yes adjust_temp->check_temp change_csp Screen Different Chiral Stationary Phases check_csp->change_csp No resolved Resolution Achieved check_csp->resolved Yes change_csp->start

Caption: Decision Tree for Troubleshooting Poor Chiral Separation.

References

Technical Support Center: Bioanalysis of (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of (Rac)-Monepantel-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[4]

Q2: What are the likely sources of matrix effects in the bioanalysis of this compound from biological samples?

A2: For biological matrices, significant contributors to matrix effects include endogenous phospholipids from cell membranes. Other potential sources are salts, proteins, and metabolites of Monepantel or other co-administered drugs. The complexity of the sample matrix directly influences the severity of these effects.

Q3: How can I qualitatively assess if my this compound analysis is affected by matrix effects?

A3: A post-column infusion experiment is a common qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.

Q4: How can I quantitatively measure the extent of matrix effects?

A4: The post-extraction spike method is a widely accepted quantitative approach. This involves comparing the response of this compound spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression and a value greater than 1 signifies ion enhancement.

Q5: My analysis shows significant ion suppression for this compound. What are the initial troubleshooting steps?

A5: Start by optimizing your sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation. Also, review your chromatographic conditions to ensure that this compound is chromatographically separated from the regions showing significant matrix effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Use a guard column and/or wash the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Times - Changes in mobile phase composition.- Fluctuating column temperature.- Column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Replace the analytical column if performance degrades.
High Background Noise - Contamination from solvents, reagents, or the LC-MS system.- Impure mobile phase additives.- Use high-purity (LC-MS grade) solvents and reagents.- Filter all mobile phases.- Clean the ion source of the mass spectrometer.
Significant Ion Suppression - Co-elution of matrix components (e.g., phospholipids).- Inadequate sample cleanup.- Optimize the chromatographic method to separate the analyte from the suppression zone.- Enhance sample preparation using techniques like SPE or LLE.- Dilute the sample if sensitivity allows.
Analyte Instability - Degradation of this compound in the biological matrix.- Investigate analyte stability during method development by choosing appropriate anticoagulants, pH, or enzyme inhibitors.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike

This protocol describes how to quantitatively assess the matrix effect for this compound in a biological matrix.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound and its non-labeled counterpart (Monepantel) into the reconstitution solvent at low and high concentrations.
  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with this compound and Monepantel at the same low and high concentrations as Set A.
  • Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound and Monepantel at low and high concentrations before extraction.

2. Analyze the Samples:

  • Analyze all three sets of samples using the validated LC-MS/MS method.

3. Calculate Matrix Factor (MF) and Recovery (RE):

  • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
  • Recovery (RE)% = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
  • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the MF for both the analyte and the internal standard and then determine their ratio. The coefficient of variation (CV%) of the IS-normalized MF should ideally be ≤15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) (e.g., Neutral Alumina) ppt->spe evap Evaporation & Reconstitution spe->evap lc HPLC Separation (e.g., C8 Column) evap->lc ms Tandem Mass Spectrometry (ESI Negative Mode) lc->ms quant Quantification (External Standard) ms->quant

Caption: A typical experimental workflow for the bioanalysis of Monepantel.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Problem Identified: Inaccurate Quantification check_me Assess Matrix Effect? (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect (Investigate other causes) check_me->no_me No opt_chrom Optimize Chromatography (Separate analyte from interference) me_present->opt_chrom opt_prep Improve Sample Preparation (e.g., use SPE, LLE) me_present->opt_prep dilute Dilute Sample me_present->dilute revalidate Re-validate Method opt_chrom->revalidate opt_prep->revalidate dilute->revalidate

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

References

Addressing low recovery of (Rac)-Monepantel-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of (Rac)-Monepantel-d5 during sample extraction. The following information provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What are the common causes and how can we troubleshoot this?

Low recovery in SPE can stem from several factors. The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of the SPE process (load, wash, and elution).

Common Causes for Low Recovery in SPE:

  • Inappropriate Sorbent Choice: this compound is a lipophilic compound, suggesting a reverse-phase sorbent (like C8 or C18) or a polymeric sorbent would be appropriate. If using a normal-phase sorbent, the highly nonpolar nature of the analyte might lead to poor retention.

  • Incorrect Sample pH: The pH of the sample can influence the ionization state of the analyte, affecting its retention on the sorbent. While Monepantel does not have a readily ionizable group, ensuring the sample pH is neutral can prevent unforeseen interactions.

  • Sample Matrix Interference: Complex matrices can compete with the analyte for binding sites on the sorbent. A sample pretreatment step, such as protein precipitation with acetonitrile, can mitigate this.

  • Inadequate Sorbent Conditioning/Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent retention and channeling, resulting in analyte loss during the loading step.

  • Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with interferences. If analyte is detected in the wash fraction, consider using a weaker wash solvent (e.g., a lower percentage of organic solvent).

  • Elution Solvent Too Weak or Insufficient Volume: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely. Consider increasing the solvent strength (e.g., higher percentage of a more nonpolar solvent) or the volume of the elution solvent. Multiple, smaller volume elutions can also be more effective than a single large volume elution.

  • Analyte Adsorption to Labware: Due to its hydrophobic nature, this compound may adsorb to plastic surfaces. Using silanized glassware and pre-rinsing pipette tips with the solvent can help minimize this.

Q2: Our team is facing challenges with low recovery of this compound in a Liquid-Liquid Extraction (LLE) protocol. What should we investigate?

For LLE, low recovery is often related to the partitioning behavior of the analyte between the two immiscible phases.

Key Areas to Investigate in LLE:

  • Solvent Selection: The extraction solvent should have a high affinity for this compound and be immiscible with the sample matrix. Given its lipophilic nature, solvents like ethyl acetate, dichloromethane, or a mixture of hexane and isopropanol could be effective. The principle of "like dissolves like" is crucial here.

  • Solvent-to-Sample Volume Ratio: An insufficient volume of extraction solvent may not be adequate to efficiently partition the analyte. Increasing the solvent-to-sample ratio can improve recovery. A ratio of 7:1 (organic:aqueous) is often a good starting point.

  • Mixing Efficiency: Ensure thorough mixing of the two phases to maximize the surface area for extraction. Gentle but consistent inversion is often preferred over vigorous shaking to prevent the formation of emulsions, especially with complex biological samples.

  • Number of Extractions: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte, leading to poor recovery. To break emulsions, you can try adding salt (salting out), centrifugation, or filtering through a glass wool plug.

  • Sample pH: Adjusting the pH of the aqueous sample to ensure this compound is in its neutral, most non-polar form will maximize its partitioning into the organic solvent.

Q3: Could degradation of this compound be a reason for low recovery?

While Monepantel is generally stable, analyte degradation is a potential cause for low recovery for many compounds.

Factors to Consider Regarding Analyte Stability:

  • Temperature Sensitivity: Prolonged exposure to high temperatures, for instance during solvent evaporation, could potentially lead to degradation. Using a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended for evaporation steps.

  • pH Instability: Although less likely for Monepantel, some compounds can be unstable at certain pH values. Ensure the pH used during extraction and in the final extract is within a stable range for your analyte.

Quantitative Data Summary

The following table summarizes recovery data for Monepantel from published analytical methods, which can serve as a benchmark for your experiments. Since this compound is used as an internal standard, its recovery is expected to be very similar to the parent compound.

MatrixExtraction MethodAnalyteAverage Recovery (%)Relative Standard Deviation (%)Reference
MilkQuEChERSMonepantel108≤6.4[1]
MilkQuEChERSMonepantel-sulfone106≤6.4[1]
MuscleQuEChERSMonepantel109≤14.2[1]
MuscleQuEChERSMonepantel-sulfone108≤14.2[1]
MilkSPEMonepantel & Metabolite90.1 - 103.32.0 - 6.2[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Matrices

This protocol is a general guideline based on established methods for Monepantel. Optimization may be required for your specific sample matrix.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, milk): To 1 mL of sample, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a reverse-phase C18 or a polymeric SPE cartridge (e.g., Phenomenex Strata-X).

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5-10% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge by passing 3 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Protocol 2: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is adapted from a validated method for Monepantel in milk and muscle.

  • Sample Preparation:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

  • Extraction and Salting Out:

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Collect the supernatant for analysis. An evaporation and reconstitution step may be necessary depending on the required sensitivity.

Visualizations

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Sample Sample Add_ACN Add Acetonitrile Sample->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (e.g., 5% MeOH) Load->Wash Elute Elute (e.g., Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis (LC-MS/MS) Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Low_Recovery Start Low Recovery Detected Check_Fractions Analyze Load, Wash, & Elution Fractions Start->Check_Fractions Analyte_in_Load Analyte in Load Fraction Check_Fractions->Analyte_in_Load Found in Load Analyte_in_Wash Analyte in Wash Fraction Check_Fractions->Analyte_in_Wash Found in Wash Analyte_not_Eluted Analyte Not in Eluate Check_Fractions->Analyte_not_Eluted Not Eluted Solution_Load - Check sorbent type - Check sample pH - Re-optimize conditioning Analyte_in_Load->Solution_Load Solution_Wash - Use weaker wash solvent - Decrease organic % in wash Analyte_in_Wash->Solution_Wash Solution_Elute - Use stronger elution solvent - Increase elution volume - Perform multiple elutions Analyte_not_Eluted->Solution_Elute

References

How to correct for isotopic crosstalk with (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Monepantel-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and correcting for isotopic crosstalk during quantitative analysis using this compound as an internal standard.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during the use of this compound in mass spectrometry-based assays.

Issue 1: Inaccurate quantification and non-linear calibration curves.

Possible Cause: Isotopic crosstalk from the unlabeled analyte (Monepantel) to the deuterated internal standard (this compound) or impurities in the internal standard can lead to inaccurate results and non-linear calibration curves, particularly at the lower and upper limits of quantification.[1][2]

Troubleshooting Steps:

  • Assess the Isotopic Purity of this compound: It is crucial to determine the contribution of the unlabeled analyte (d0) signal to the deuterated internal standard's signal.[1][3]

  • Evaluate Potential H/D Back-Exchange: Deuterium atoms on the internal standard may exchange with protons from the sample matrix or solvents.[3]

  • Verify Chromatographic Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, leading to differential matrix effects.

  • Implement a Correction Factor: If significant crosstalk is confirmed, a mathematical correction can be applied.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

This protocol outlines the steps to determine the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer.

    • The instrument can be operated in direct infusion mode or coupled with a liquid chromatography system.

  • MS Acquisition:

    • Acquire full scan mass spectra in the appropriate ionization mode (positive or negative, depending on the Monepantel analysis method).

    • Set the mass range to encompass the molecular weights of both unlabeled Monepantel and this compound.

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d5) isotopologues.

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity = [Intensity(d5) / (Intensity(d0) + Intensity(d5))] x 100

Expected Results:

The isotopic enrichment for a reliable deuterated internal standard should be ≥98%.

IsotopologueExpected m/z (example)Observed Intensity
Unlabeled Monepantel (d0)473.1(e.g., 5,000)
This compound478.1(e.g., 995,000)
Isotopic Purity 99.5%

Note: The exact m/z values may vary depending on the ionization mode and adduct formation. The values in the table are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a problem?

A1: Isotopic crosstalk, or interference, occurs when the signal from the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard. This can happen due to the natural isotopic abundance of elements like carbon-13 in the analyte, or from impurities in the deuterated standard itself. This interference can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's true concentration, affecting the accuracy of the quantitative results.

Q2: My calibration curve is non-linear, especially at high concentrations. Could this be due to crosstalk?

A2: Yes, non-linearity in calibration curves, particularly at the higher concentration end, is a common symptom of isotopic interference. At high analyte concentrations, the contribution of its naturally occurring isotopes to the internal standard's mass channel becomes more significant, leading to a disproportional response ratio.

Q3: How do I correct for isotopic crosstalk in my data?

A3: If crosstalk is confirmed, you can apply a mathematical correction. This typically involves determining the percentage contribution of the analyte's signal to the internal standard's signal and subtracting this contribution from the measured internal standard response before calculating the analyte-to-internal standard ratio. Some modern analytical software platforms have built-in functions to automate this correction. A non-linear calibration fit may also be more appropriate in these situations.

Q4: The retention time of this compound is slightly shorter than that of Monepantel. Is this a concern?

A4: Yes, a shift in retention time, known as the "deuterium isotope effect," can be a concern. If the analyte and internal standard do not co-elute completely, they may experience different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy. If you observe a significant separation, you may need to adjust your chromatographic method to ensure co-elution.

Q5: What are the recommended purity levels for this compound?

A5: For reliable quantitative analysis, it is recommended that the this compound internal standard has a chemical purity of >99% and an isotopic enrichment of ≥98%. Always refer to the certificate of analysis provided by the supplier to verify the purity of your standard.

Visualizations

Isotopic_Crosstalk_Correction_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification of Crosstalk cluster_2 Phase 3: Correction cluster_3 Phase 4: Optimization (If Needed) A Inaccurate Quantification or Non-Linear Calibration Curve B Assess Isotopic Purity of This compound A->B C Check for H/D Back-Exchange A->C D Verify Chromatographic Co-elution A->D E Analyze Unlabeled Monepantel Standard at High Concentration B->E L Optimize MS/MS Transitions C->L K Adjust Chromatographic Method for Co-elution D->K F Monitor Signal in This compound Channel E->F G Calculate % Crosstalk Contribution F->G H Apply Mathematical Correction to IS Signal G->H I Use Non-Linear Calibration Fit G->I J Re-process Quantitative Data H->J I->J Purity_Assessment_Workflow start Start prep Prepare 1 µg/mL solution of This compound start->prep analysis Analyze using HRMS (Full Scan Mode) prep->analysis data Identify Ion Signals for d0 and d5 Isotopologues analysis->data calculate Calculate Isotopic Purity: % Purity = [I(d5) / (I(d0) + I(d5))] * 100 data->calculate decision Is Purity ≥ 98%? calculate->decision pass Proceed with Quantitative Analysis decision->pass Yes fail Contact Supplier or Consider New Standard Batch decision->fail No

References

Improving the limit of quantification for Monepantel analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for Monepantel and its primary metabolite, Monepantel sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for quantifying Monepantel and its metabolites at low levels?

A1: The most widely used method for the sensitive and selective quantification of Monepantel and its metabolites is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][2] This technique offers the high sensitivity and specificity required to achieve low limits of quantification in complex biological matrices.

Q2: What is the major metabolite of Monepantel that should be targeted for analysis in residue studies?

A2: Monepantel sulfone is the primary and predominant metabolite of Monepantel found in tissues and blood.[3] Therefore, it is the recommended marker residue for quantification in pharmacokinetic and residue depletion studies.

Q3: What are the typical Limits of Quantification (LOQ) achieved for Monepantel and Monepantel sulfone?

A3: Achieved LOQs vary depending on the matrix and the specific analytical method. For a detailed comparison of reported LOQs in various matrices, please refer to the data summary table below.

Q4: Which sample preparation techniques are most effective for Monepantel analysis?

A4: Common and effective sample preparation techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] These methods are used to extract the analytes from the matrix and remove interfering substances, which is crucial for achieving a low LOQ. A concentration step is often included when analyzing samples in the low µg/kg range.

Q5: What ionization mode is typically used for the MS/MS analysis of Monepantel and Monepantel sulfone?

A5: Negative-ion electrospray ionization (ESI-) is commonly employed for the analysis of Monepantel and its sulfone metabolite.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Monepantel and Monepantel sulfone that can affect the limit of quantification.

Issue 1: High Background Noise or Poor Signal-to-Noise Ratio

Q: My chromatogram shows high background noise, which is preventing me from achieving a low LOQ. What are the possible causes and solutions?

A: High background noise can originate from various sources. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Contamination:

    • Cause: Impurities in the mobile phase solvents or additives.

    • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Sample Matrix Effects:

    • Cause: Co-eluting endogenous compounds from the sample matrix can interfere with the analyte signal.

    • Solution: Enhance the sample cleanup procedure. For QuEChERS, consider using different d-SPE sorbents like C18 to remove fats and nonpolar interferences. For SPE, optimize the wash and elution steps to better separate the analytes from matrix components.

  • LC System Contamination:

    • Cause: Buildup of contaminants in the LC system (e.g., injector, column, tubing).

    • Solution: Flush the entire LC system with a strong solvent. If the problem persists, clean the injector and replace the column.

  • Mass Spectrometer Source Contamination:

    • Cause: Accumulation of non-volatile salts and other contaminants in the ion source.

    • Solution: Regularly clean the ion source components, including the capillary and sample cone, following the manufacturer's guidelines.

Issue 2: Low Signal Intensity

Q: The signal for Monepantel and/or Monepantel sulfone is very weak, even at concentrations where I expect a strong signal. How can I improve the signal intensity?

A: Low signal intensity can be due to several factors related to sample preparation, chromatography, and mass spectrometer settings.

  • Inefficient Extraction and Recovery:

    • Cause: Suboptimal extraction from the sample matrix.

    • Solution:

      • QuEChERS: Ensure the correct ratio of solvent, sample, and salts. Optimize the shaking/vortexing time to ensure complete extraction.

      • SPE: Verify that the sorbent type is appropriate for the analytes. Ensure the column is properly conditioned before loading the sample. Optimize the elution solvent to ensure complete elution of the analytes.

  • Poor Ionization Efficiency:

    • Cause: Suboptimal ion source parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Perform an infusion analysis of a standard solution to tune these parameters for maximum signal.

  • Incorrect MS/MS Transition Parameters:

    • Cause: The selected precursor and product ions or the collision energy are not optimal.

    • Solution: Infuse a standard solution of Monepantel and Monepantel sulfone into the mass spectrometer to optimize the MRM (Multiple Reaction Monitoring) transitions. Identify the most abundant and stable precursor and product ions and optimize the collision energy for each transition.

  • Chromatographic Peak Shape:

    • Cause: Broad or tailing peaks will result in a lower peak height and thus lower apparent signal intensity.

    • Solution: Ensure the analytical column is in good condition. Optimize the mobile phase composition and gradient to achieve sharp, symmetrical peaks.

Issue 3: Poor Reproducibility and High Variability

Q: I am observing significant variability between injections, leading to a high %RSD and an unreliable LOQ. What could be the cause?

A: Poor reproducibility can be a frustrating issue. Here are some common causes and their solutions:

  • Inconsistent Sample Preparation:

    • Cause: Manual variations in the extraction and cleanup steps.

    • Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.

  • LC System Leaks:

    • Cause: A leak in the LC system can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.

    • Solution: Systematically check all fittings and connections for any signs of leaks.

  • Injector Issues:

    • Cause: Inconsistent injection volumes due to a clogged or malfunctioning autosampler.

    • Solution: Clean the injector needle and seat. Run a series of blank injections to check for carryover.

  • Matrix Effects:

    • Cause: Inconsistent ion suppression or enhancement between different samples.

    • Solution: Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. An isotopically labeled internal standard is ideal if available.

Data Presentation

Table 1: Reported Limits of Quantification (LOQ) for Monepantel and Monepantel Sulfone
MatrixAnalyte(s)MethodLOQReference
Goat's MilkMonepantel, Monepantel sulfoneUHPLC-MS/MS, QuEChERS2.20 µg/kg (Monepantel), 2.08 µg/kg (Monepantel sulfone)
Ovine MuscleMonepantel, Monepantel sulfoneUHPLC-MS/MS, QuEChERS771 µg/kg (Monepantel), 746 µg/kg (Monepantel sulfone)
Cow and Sheep MilkMonepantel and its metaboliteHPLC-MS/MS, SPE2.0 µg/kg
FishAnthelmintic and antiprotozoal drugsLC-MS/MS, QuEChERS0.02 µg/kg to 4.8 µg/kg
Bovine Tissues (muscle, fat, liver, kidney)MonepantelLC-MS/MS5 µg/kg
Bovine BloodMonepantel, Monepantel sulfoneLC-MS/MS0.25 ng/mL
Cattle PlasmaMonepantel, Monepantel sulfoneHPLC4 ng/mL

Experimental Protocols

Detailed Methodology for the Analysis of Monepantel and Monepantel Sulfone in Milk using UHPLC-MS/MS with QuEChERS

This protocol is based on the method described by Kinsella et al. (2011).

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. For low-level analysis, a concentration step may be required by evaporating the solvent and reconstituting in a smaller volume of mobile phase.

2. UHPLC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Monepantel and Monepantel sulfone from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Monepantel: m/z 472 -> 186, 472 -> 166

    • Monepantel sulfone: m/z 504 -> 186, 504 -> 166

  • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific instrument.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis UHPLC-MS/MS Analysis Sample 1. Homogenized Sample Extraction 2. Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract 6. Final Extract for Analysis Centrifugation2->Final_Extract Injection 7. Injection Final_Extract->Injection UHPLC 8. UHPLC Separation (C18 Column) Injection->UHPLC MSMS 9. MS/MS Detection (ESI-, MRM) UHPLC->MSMS Data 10. Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for Monepantel analysis.

Troubleshooting_Flowchart Start Low LOQ / Poor Sensitivity Issue Check_Signal Check Signal Intensity and S/N Ratio Start->Check_Signal Low_Signal Low Signal Intensity Check_Signal->Low_Signal Low Signal High_Noise High Background Noise Check_Signal->High_Noise High Noise Optimize_MS Optimize MS Parameters (Infusion Analysis) Low_Signal->Optimize_MS Improve_Recovery Improve Sample Recovery (Optimize Extraction/SPE) Low_Signal->Improve_Recovery Check_Chromatography Check Peak Shape Low_Signal->Check_Chromatography Clean_System Clean LC-MS System (Source, Column) High_Noise->Clean_System Improve_Cleanup Enhance Sample Cleanup (dSPE/SPE) High_Noise->Improve_Cleanup Check_Solvents Use High-Purity Solvents High_Noise->Check_Solvents End LOQ Improved Optimize_MS->End Improve_Recovery->End Check_Chromatography->End Clean_System->End Improve_Cleanup->End Check_Solvents->End

Caption: Troubleshooting flowchart for low LOQ.

References

Validation & Comparative

A Guide to Cross-Validation of Bioanalytical Methods for Monepantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for the anthelmintic drug Monepantel. Cross-validation is a critical step in drug development to ensure the reliability and comparability of data generated across different analytical methods or laboratories. This document outlines the principles of cross-validation, presents comparative data from published analytical methods, provides detailed experimental protocols, and illustrates key processes through diagrams.

Principles of Bioanalytical Method Cross-Validation

Cross-validation is the process of comparing the results from two or more bioanalytical methods to determine if they are equivalent. This is essential when data from different methods or laboratories will be combined or compared to support regulatory submissions. According to regulatory guidelines from the FDA and EMA, cross-validation should be performed when:

  • Data from different validated methods are used within the same study.

  • Data are generated in different laboratories using the same method.

  • Data from different studies that used different analytical methods are being compared.

The goal is to ensure that any observed differences in drug concentrations are due to the study's variables and not due to discrepancies between analytical methods.

Comparative Performance of Bioanalytical Methods for Monepantel

Monepantel and its primary active metabolite, Monepantel sulfone, are typically quantified in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of two common extraction methods combined with LC-MS/MS analysis, which could be subject to a cross-validation study.

ParameterMethod 1: QuEChERS & UHPLC-MS/MS[1][2]Method 2: Solid-Phase Extraction & HPLC-MS/MS[3]
Analyte(s) Monepantel & Monepantel SulfoneMonepantel & Monepantel Metabolite
Matrix Goat's Milk & Ovine MuscleCow & Sheep Milk
Recovery (Monepantel) 108% (Milk), 109% (Muscle)[1][2]90.1% - 103.3%
Recovery (Metabolite) 106% (Milk), 108% (Muscle)90.1% - 103.3%
Precision (RSD) ≤6.4% (Milk), ≤14.2% (Muscle)2.0% - 6.2%
Limit of Quantification (LOQ) Not explicitly stated, but decision limits (CCα) are 2.20 µg/kg (Monepantel in milk) and 771 µg/kg (Monepantel in muscle).2.0 µg/kg
Linearity (Correlation Coefficient) Not explicitly stated>0.99

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of bioanalytical assays. Below are representative protocols for the methods presented above.

Method 1: QuEChERS Extraction with UHPLC-MS/MS Analysis

This method is adapted from a validated procedure for the analysis of Monepantel and its sulfone metabolite in milk and muscle.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized tissue or 10 mL of milk into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions

  • LC System: Ultra-High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization in negative mode (ESI-).

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile and water containing a suitable modifier (e.g., formic acid or ammonium acetate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MRM Transitions:

    • Monepantel: m/z 472 -> 186, 472 -> 166

    • Monepantel Sulfone: m/z 504 -> 186, 504 -> 166

Method 2: Solid-Phase Extraction (SPE) with HPLC-MS/MS Analysis

This protocol is based on a method for the determination of Monepantel and its metabolite in milk.

1. Sample Preparation (SPE)

  • To 5 mL of milk, add 10 mL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Load the supernatant onto a conditioned neutral alumina SPE cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water/methanol mixture).

  • Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization in negative mode (ESI-).

  • Column: Inertsil C8-3 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with methanol and ammonium acetate.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Quantification: External standard method.

Visualizing Key Processes

Monepantel's Mechanism of Action

Monepantel belongs to the amino-acetonitrile derivatives (AADs) class of anthelmintics. Its unique mode of action targets a specific nematode acetylcholine receptor, leading to paralysis and death of the parasite.

Monepantel_Pathway Monepantel Monepantel Receptor Nematode-Specific Acetylcholine Receptor (MPTL-1/ACR-23) Monepantel->Receptor Binds as agonist/ positive modulator Channel Ion Channel Opening (Uncontrolled) Receptor->Channel Influx Constant Influx of Ions (e.g., Na+, Ca2+) Channel->Influx Depolarization Muscle Cell Depolarization Influx->Depolarization Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Monepantel's signaling pathway in nematodes.
Experimental Workflow for Cross-Validation

A typical workflow for the cross-validation of two bioanalytical methods is depicted below. This process ensures a systematic comparison of the methods' performance.

CrossValidation_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase SelectMethods Select Two Validated Methods (e.g., Method 1 & Method 2) PrepareSamples Prepare QC Samples & Select Incurred Study Samples SelectMethods->PrepareSamples AnalyzeA Analyze Samples with Method 1 PrepareSamples->AnalyzeA AnalyzeB Analyze Samples with Method 2 PrepareSamples->AnalyzeB CollectData Collect & Tabulate Concentration Data AnalyzeA->CollectData AnalyzeB->CollectData Stats Statistical Analysis (% Difference, Bland-Altman) CollectData->Stats Conclusion Determine Method Equivalence Based on Acceptance Criteria Stats->Conclusion

Logical workflow for method cross-validation.

References

A Comparative Guide to the Metabolism of Monepantel versus (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of the anthelmintic drug Monepantel and its deuterated isotopologue, (Rac)-Monepantel-d5. While direct comparative experimental data for this compound is not available in the current literature, this document synthesizes extensive data on Monepantel metabolism and applies established principles of the kinetic isotope effect to predict the metabolic fate of its deuterated form.

Executive Summary

Monepantel (MOP) is an amino-acetonitrile derivative used to treat and control gastrointestinal nematode infections in livestock. Its metabolism is well-characterized, primarily involving oxidation of the sulfur atom to form Monepantel sulfoxide (MOP-SO) and the major, pharmacologically active metabolite, Monepantel sulfone (MOP-SO2).[1] Further metabolism occurs through hydroxylation and subsequent conjugation.

This compound is a stable isotope-labeled version of Monepantel, primarily used as an internal standard in analytical quantification.[2] Deuterium substitution at specific positions in a drug molecule can significantly alter its metabolic rate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a rate-limiting step in many metabolic reactions.[3][4]

This guide will first detail the established metabolic pathways of Monepantel, supported by experimental data. It will then provide a theoretical comparison of how the deuteration in this compound is expected to influence these pathways.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Monepantel and its primary metabolite, Monepantel sulfone, in sheep and cattle. No direct experimental data for this compound is available.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep following a Single Oral Dose

ParameterMonepantelMonepantel SulfoneReference
Dose 3 mg/kg bw-
Tmax (h) 1624
Cmax (ng/mL) 17.994.3
AUC (ng·h/mL) 67111125
Bioavailability 31%-

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Calves following a Single Oral Dose

ParameterMonepantelMonepantel SulfoneReference
Dose 2.5 mg/kg bw-
Tmax (h) 841.3
Cmax (ng/mL) 21.596.8
AUC (ng·h/mL) 17099220

Experimental Protocols

Detailed methodologies for key experiments on Monepantel metabolism are crucial for reproducibility and further research.

In Vitro Metabolism in Ovine Hepatocytes

A primary culture of ovine hepatocytes is used as a model in vitro system to study the biotransformation of Monepantel.

  • Hepatocyte Isolation: Ovine hepatocytes are isolated from sheep liver using a collagenase perfusion technique.

  • Cell Culture and Incubation: The isolated hepatocytes are cultured in a suitable medium (e.g., Williams' E medium) and allowed to attach. The medium is then replaced with a fresh, serum-free medium containing Monepantel (e.g., 10 μM).

  • Sample Collection and Preparation: After a specified incubation period (e.g., 24 hours), the hepatocytes are scraped, homogenized, and centrifuged. The supernatant and the culture medium are collected for analysis.

  • Extraction: The samples are extracted using solid-phase extraction (SPE) to isolate Monepantel and its metabolites.

  • Analysis: The extracted samples are analyzed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to identify and quantify the metabolites.

In Vivo Metabolism and Pharmacokinetic Studies in Sheep

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Monepantel in the target animal.

  • Animal Dosing: Sheep are administered a single oral dose of Monepantel, often using a formulation similar to the commercial product. For metabolism studies, radiolabeled [14C]-Monepantel is frequently used.

  • Sample Collection: Blood, urine, and feces are collected at various time points post-administration. For tissue residue studies, animals are sacrificed at different time points, and edible tissues (liver, kidney, muscle, fat) are collected.

  • Sample Processing: Blood is processed to obtain plasma. Urine, feces, and tissue samples are homogenized.

  • Extraction and Analysis: Samples are extracted to isolate Monepantel and its metabolites. Quantification is typically performed using HPLC with UV detection or LC-MS/MS. For studies with radiolabeled compounds, liquid scintillation counting is used to measure total radioactive residue.

Mandatory Visualization

Experimental Workflow for In Vitro Metabolism

experimental_workflow cluster_isolation Hepatocyte Isolation cluster_culture Cell Culture & Dosing cluster_analysis Sample Processing & Analysis liver Sheep Liver perfusion Collagenase Perfusion liver->perfusion hepatocytes Isolated Ovine Hepatocytes perfusion->hepatocytes culture Primary Culture hepatocytes->culture dosing Incubation with Monepantel culture->dosing collection Sample Collection (Cells + Medium) dosing->collection extraction Solid-Phase Extraction collection->extraction analysis UHPLC-MS/MS Analysis extraction->analysis metabolites Metabolite Identification analysis->metabolites

Caption: Workflow for in vitro metabolism studies of Monepantel.

Metabolic Pathways of Monepantel

The metabolism of Monepantel primarily proceeds through two phases. Phase I involves oxidation and hydroxylation, while Phase II consists of conjugation reactions.

monepantel_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MOP Monepantel MOP_SO Monepantel Sulfoxide (MOP-SO) MOP->MOP_SO S-Oxidation MOP_OH Hydroxylated Monepantel MOP->MOP_OH Arene Hydroxylation Acetylcysteine Acetylcysteine Conjugates MOP->Acetylcysteine Conjugation MOP_SO2 Monepantel Sulfone (MOP-SO2) (Major Active Metabolite) MOP_SO->MOP_SO2 S-Oxidation Glucuronides Glucuronide Conjugates MOP_SO2->Glucuronides Sulfates Sulfate Conjugates MOP_OH->Sulfates

Caption: Primary metabolic pathways of Monepantel.

Predicted Comparative Metabolism: Monepantel vs. This compound

The deuterium atoms in this compound are located on the methyl and ethyl groups of the side chain. While the primary metabolic sites are the sulfur atom and the aromatic ring, metabolism at the deuterated positions, although likely minor, could be affected.

comparative_metabolism cluster_monepantel Monepantel Metabolism cluster_deuterated This compound Metabolism (Predicted) cluster_comparison Comparative Outcome MOP Monepantel MOP_Metabolites Primary Metabolites (MOP-SO2, Hydroxylated MOP) MOP->MOP_Metabolites Standard Metabolic Rate Outcome Increased Half-Life Altered Metabolite Ratio (Hypothetical) MOP_Metabolites->Outcome MOP_d5 This compound MOP_d5_Metabolites Primary Metabolites MOP_d5->MOP_d5_Metabolites Potentially Slower Metabolic Rate (Kinetic Isotope Effect) MOP_d5_Metabolites->Outcome

Caption: Predicted metabolic differences due to the kinetic isotope effect.

Concluding Remarks

The metabolism of Monepantel is a well-documented process involving rapid oxidation to its active sulfone metabolite. While direct experimental data on the metabolism of this compound is lacking, the principles of the kinetic isotope effect suggest that its metabolic rate could be slower if the deuterated positions are involved in minor metabolic pathways or influence the overall conformation of the molecule. This could potentially lead to a longer half-life and altered ratios of metabolites. Further research, including direct comparative in vitro and in vivo studies, is necessary to experimentally validate these predictions and fully elucidate the metabolic profile of this compound.

References

(Rac)-Monepantel-d5 vs. Non-Deuterated Monepantel: A Comparative Guide for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-Monepantel-d5 and its non-deuterated counterpart, Monepantel, with a focus on their application in receptor binding assays. While direct comparative binding data is not publicly available, this document synthesizes existing knowledge on Monepantel's mechanism of action, the theoretical effects of deuteration on receptor affinity, and detailed experimental protocols to guide researchers in their study design.

Introduction

Monepantel is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of drugs. It is effective against a range of gastrointestinal nematodes, including those resistant to other anthelmintics. Its deuterated isotopologue, this compound, is primarily utilized as an internal standard for analytical and quantitative studies, such as mass spectrometry, due to its distinct mass.[1] The core of this guide will explore the known characteristics of both compounds and the potential implications of deuteration on receptor binding interactions.

Mechanism of Action

Monepantel exerts its anthelmintic effect by targeting a specific subclass of nicotinic acetylcholine receptors (nAChRs) unique to nematodes.[2] The primary target is the ACR-23 receptor, a member of the DEG-3/DES-2 family of ligand-gated ion channels.[3][4]

Monepantel's interaction with the ACR-23 receptor is complex. At nanomolar concentrations, it acts as a positive allosteric modulator, enhancing the effect of the natural agonist. At higher micromolar concentrations, it can act as a direct agonist, opening the channel. This leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and eventual death of the nematode.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of Monepantel and this compound. It is important to note the absence of publicly available experimental data directly comparing the receptor binding affinities of the two compounds.

FeatureNon-Deuterated MonepantelThis compound
Primary Use Anthelmintic drugAnalytical internal standard, tracer
Target Receptor Nematode-specific nAChR (ACR-23/DEG-3 subfamily)Presumed to be the same as non-deuterated Monepantel
Binding Action Positive allosteric modulator and direct agonistNot experimentally determined
Receptor Binding Affinity (EC₅₀ for ACR-23 activation) ~2.13 µM (in HEK293 cells)No publicly available data
Key Advantage Proven anthelmintic efficacyKnown, stable isotopic labeling for precise quantification
Potential Effect of Deuteration on Binding Not applicableTheoretically, deuteration could alter binding affinity (increase, decrease, or no change), but this has not been reported for Monepantel.

The Impact of Deuteration on Receptor Binding: A Theoretical Perspective

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence a drug's properties through the kinetic isotope effect (KIE). This effect primarily slows down metabolic processes that involve the breaking of carbon-hydrogen bonds, often leading to a longer drug half-life.

The effect of deuteration on receptor binding affinity, however, is less predictable and depends on the specific molecular interactions at the binding site. Hydrogen bonds play a critical role in many ligand-receptor interactions. Deuteration can alter the strength of these bonds, which may in turn affect the binding affinity. Studies on other compounds, such as histamine receptor ligands, have shown that deuteration can lead to an increase, a decrease, or no significant change in binding affinity. Without direct experimental evidence for Monepantel, any assumptions about the binding affinity of this compound relative to its non-deuterated form would be speculative.

Experimental Protocols

Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of compounds to the Monepantel target receptor, ACR-23, expressed in a heterologous system like Xenopus oocytes or HEK293 cells.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., non-deuterated Monepantel) for the ACR-23 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells or Xenopus oocytes expressing the C. elegans ACR-23 receptor.

  • Radioligand: A suitable radiolabeled ligand that binds to the ACR-23 receptor. As Monepantel is a modulator and agonist, a radiolabeled antagonist or channel blocker that binds with high affinity would be ideal. For the purpose of this protocol, we will assume a hypothetical radioligand, [3H]-LigandX.

  • Test Compounds: Non-deuterated Monepantel and this compound.

  • Non-specific Binding Control: A high concentration of a known ligand for the receptor (e.g., 100 µM of non-deuterated Monepantel).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the ACR-23 receptor in ice-cold Assay Buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh Assay Buffer and re-centrifuging.

    • Resuspend the final pellet in Assay Buffer to a specific protein concentration.

  • Assay Setup (performed in triplicate):

    • Total Binding: Add Assay Buffer, [3H]-LigandX (at a concentration near its Kd), and the membrane preparation to the wells.

    • Non-specific Binding: Add a saturating concentration of the non-specific binding control, [3H]-LigandX, and the membrane preparation.

    • Competition Binding: Add a range of concentrations of the test compound (non-deuterated Monepantel or this compound), [3H]-LigandX, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Receptor_Binding_Assay_Workflow Experimental Workflow: Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation Monepantel_Signaling_Pathway Monepantel Signaling Pathway Monepantel Monepantel ACR23 ACR-23 Receptor (Nematode nAChR) Monepantel->ACR23 Binds as modulator/agonist Ion_Channel Ion Channel Opening ACR23->Ion_Channel Activates Ion_Influx Uncontrolled Ion Influx (e.g., Na+, Ca2+) Ion_Channel->Ion_Influx Depolarization Muscle Cell Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Death Nematode Death Paralysis->Death

References

Comparative In Vitro Efficacy of Monepantel Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in-vitro efficacy of the enantiomers of Monepantel, a novel amino-acetonitrile derivative (AAD) anthelmintic. The information presented is intended for researchers, scientists, and drug development professionals engaged in parasitology and anthelmintic resistance research.

Monepantel is a chiral molecule, existing as two stereoisomers: the (S)-enantiomer and the (R)-enantiomer. Extensive in vitro studies have demonstrated a significant difference in the anthelmintic activity between these two forms.

Data Presentation: In Vitro Efficacy against Haemonchus contortus

The following table summarizes the comparative efficacy of the Monepantel enantiomers. The data consistently shows that the anthelmintic activity resides exclusively in the (S)-enantiomer.

CompoundEnantiomerIn Vitro Efficacy (Larval Development Assay)Reference
Monepantel (S)-enantiomerActive[1][2]
(R)-Monepantel (R)-enantiomerInactive[1]

Note: While specific IC50/EC50 values for the inactive (R)-enantiomer are not typically reported in the literature, studies consistently demonstrate its lack of significant activity at concentrations where the (S)-enantiomer is highly effective.

Mechanism of Action: Targeting a Nematode-Specific Receptor

Monepantel exerts its anthelmintic effect by targeting a unique, nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR), Hco-MPTL-1, which belongs to the DEG-3 subfamily.[3][4] This receptor is not present in mammals, which accounts for the high safety profile of the drug.

The (S)-enantiomer of Monepantel acts as a positive allosteric modulator of this receptor. At higher concentrations, it can act as a direct agonist. This interaction leads to an uncontrolled influx of ions into the nematode's muscle cells, causing irreversible spastic paralysis and subsequent death of the parasite. Interestingly, the inactive (R)-enantiomer has been observed to inhibit the receptor's activity, suggesting a different mode of interaction that does not lead to anthelmintic efficacy.

Signaling Pathway of Monepantel Enantiomers cluster_0 Nematode Muscle Cell Membrane nAChR Hco-MPTL-1 (nAChR Subunit) IonChannel Ion Channel nAChR->IonChannel Opens IonInflux Uncontrolled Ion Influx IonChannel->IonInflux S_Monepantel (S)-Monepantel (Active Enantiomer) S_Monepantel->nAChR Binds to Activation Allosteric Activation / Agonism R_Monepantel (R)-Monepantel (Inactive Enantiomer) R_Monepantel->nAChR Binds to Inhibition Inhibition Paralysis Spastic Paralysis & Death IonInflux->Paralysis

Caption: Signaling pathway of Monepantel enantiomers at the nematode nAChR.

Experimental Protocols: Larval Development Assay (LDA)

The in vitro efficacy of Monepantel enantiomers is commonly determined using a Larval Development Assay (LDA) against parasitic nematodes such as Haemonchus contortus.

Objective: To determine the concentration of the test compound that inhibits the development of nematode eggs to the third larval stage (L3).

Materials:

  • Fresh fecal samples from sheep infected with Haemonchus contortus.

  • Saturated sodium chloride solution.

  • Test compounds (S-Monepantel, R-Monepantel) dissolved in a suitable solvent (e.g., DMSO).

  • Nutrient agar medium.

  • 96-well microtiter plates.

  • Microscope.

Procedure:

  • Egg Recovery: Nematode eggs are isolated from fresh fecal samples using a standard flotation technique with a saturated salt solution.

  • Assay Preparation: A suspension of the recovered eggs in nutrient agar is prepared.

  • Dosing: The test compounds are serially diluted and added to the wells of a 96-well plate. Control wells containing only the solvent and no compound are also included.

  • Incubation: The egg-agar suspension is added to each well. The plates are then incubated at approximately 27°C for 6-7 days to allow for larval development.

  • Analysis: After the incubation period, a few drops of a motility inhibitor (e.g., Lugol's iodine) are added to each well. The number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) are counted under a microscope.

  • Data Interpretation: The percentage of inhibition of development to the L3 stage is calculated for each compound concentration relative to the control wells. The EC100 (the effective concentration that eliminates all nematodes) or other relevant metrics can then be determined.

Experimental Workflow for Larval Development Assay (LDA) Start Start EggRecovery 1. Egg Recovery (Fecal Flotation) Start->EggRecovery AssayPrep 2. Assay Preparation (Egg-Agar Suspension) EggRecovery->AssayPrep Dosing 3. Dosing (Serial Dilutions in 96-well plate) AssayPrep->Dosing Incubation 4. Incubation (~27°C for 6-7 days) Dosing->Incubation Analysis 5. Analysis (Larval Counting) Incubation->Analysis DataInterp 6. Data Interpretation (% Inhibition, EC100) Analysis->DataInterp End End DataInterp->End

Caption: Generalized workflow for the in vitro Larval Development Assay.

References

Safety Operating Guide

Safe Disposal of (Rac)-Monepantel-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of (Rac)-Monepantel-d5, a deuterated analog of the anthelmintic drug Monepantel. While this compound is primarily used in research settings, adherence to proper disposal protocols is mandatory to ensure a safe working environment and compliance with regulations.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves must be inspected prior to use.

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields are necessary.

  • Lab Coat: A flame-resistant and impervious lab coat should be worn.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

Ensure adequate ventilation in the handling area to minimize inhalation exposure.[1] Avoid direct contact with the skin, eyes, and clothing.[1][2]

Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] It is crucial to adhere to all federal, state, and local environmental regulations.

Step-by-Step Disposal Guidance:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, weighing paper), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly sealed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for Monepantel to ensure they have all the necessary information for safe handling and transport.

  • Incineration:

    • In some cases, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed disposal facility.

What to Avoid:

  • Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination.

  • Avoid discharge into waterways or onto the ground.

Accidental Release Measures

In the event of a spill:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, avoid dust formation.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite).

  • Collect the spilled material and any contaminated absorbents into a designated hazardous waste container for disposal.

  • Decontaminate the spill area and any affected equipment, typically by scrubbing with alcohol.

Decontamination of Empty Containers

Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated decision1 Is the material excess or expired? start->decision1 process1 Collect in a labeled, sealed hazardous waste container decision1->process1 Yes process3 Store waste in a designated, safe location process1->process3 decision2 Is there a licensed hazardous waste contractor available? process2 Arrange for pickup and disposal by the licensed contractor decision2->process2 Yes process4 Consult EHS for alternative disposal options (e.g., incineration) decision2->process4 No end End: Proper Disposal Complete process2->end process3->decision2

References

Essential Safety and Logistical Information for Handling (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial, immediate safety and logistical information for the handling of (Rac)-Monepantel-d5 in a laboratory setting. The following procedural guidance is based on available safety data for the parent compound, Monepantel, and its derivatives, in conjunction with standard laboratory safety protocols.

Personal Protective Equipment (PPE)

While Safety Data Sheets (SDS) for Monepantel and its sulfone-d5 derivative do not classify them as hazardous substances, adherence to best laboratory practices is essential to ensure personnel safety. The recommended personal protective equipment is summarized below.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or safety goggles should be worn at all times when handling the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A standard laboratory coat must be worn to protect against skin and clothing contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.[2][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[2]

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]

  • The work surface should be covered with an absorbent, disposable liner.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, do so within the fume hood.

  • Use anti-static measures if necessary to prevent dispersal of the powder.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Handling and Experimental Use:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.

  • For long-term storage of the powder, a temperature of -20°C is recommended.

  • Keep away from direct sunlight and sources of ignition.

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, absorbent liners, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Unused or excess solid material and solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of all waste containing this compound through a licensed waste disposal contractor.

  • Do not dispose of the compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in fume hood prep1->prep2 weigh Weigh this compound prep2->weigh Proceed to handling dissolve Prepare solution weigh->dissolve experiment Perform experiment dissolve->experiment decon Decontaminate work surfaces experiment->decon Experiment complete waste Segregate and label waste decon->waste dispose Dispose of waste via licensed contractor waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。